Product packaging for Azalanstat(Cat. No.:CAS No. 143393-27-5)

Azalanstat

Cat. No.: B1665909
CAS No.: 143393-27-5
M. Wt: 430.0 g/mol
InChI Key: VYNIUBZKEWJOJP-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azalanstat is a synthetic imidazole that inhibits hepatic cholesterol biosynthesis by inhibiting the cytochrome P450 enzyme lanosterol 14alpha-demethylase. In an animal model, this compound lowered serum cholesterol in a dose-depended manner.
inhibits lanosterol 14 alpha-demethylase, the enzyme which catalyzes the first step in conversion of lanosterol to cholesterol in mammals;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN3O2S B1665909 Azalanstat CAS No. 143393-27-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143393-27-5

Molecular Formula

C22H24ClN3O2S

Molecular Weight

430.0 g/mol

IUPAC Name

4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline

InChI

InChI=1S/C22H24ClN3O2S/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21/h1-8,11-12,16,20H,9-10,13-15,24H2/t20-,22-/m0/s1

InChI Key

VYNIUBZKEWJOJP-UNMCSNQZSA-N

Isomeric SMILES

C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N

Canonical SMILES

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azalanstat;  RS 21607;  RS-21607;  RS21607; 

Origin of Product

United States

Foundational & Exploratory

Azalanstat: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat (RS-21607) is a potent, orally active inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), a critical component of the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary target, off-target effects, and the downstream consequences of its enzymatic inhibition. The document includes a compilation of available quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of the key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

This compound's primary mechanism of action is the competitive inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to cholesterol.[1][3] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key regulatory step in the post-squalene segment of the cholesterol biosynthesis pathway.[1] By binding to the active site of this enzyme, this compound effectively blocks the progression of cholesterol synthesis.

Signaling Pathway

The inhibition of lanosterol 14α-demethylase by this compound disrupts the normal cholesterol biosynthesis pathway, leading to the accumulation of the substrate, lanosterol, and a depletion of downstream sterols, including cholesterol.

Cholesterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14α-demethylase (CYP51A1) This compound This compound Lanosterol 14α-demethylase\n (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol 14α-demethylase\n (CYP51A1) Inhibits (Ki = 840 pM)

Figure 1: Inhibition of Cholesterol Biosynthesis by this compound.
Quantitative Data: Inhibition of Lanosterol 14α-Demethylase

ParameterValueSpecies/SystemReference
Ki 840 pMHuman, Rat, Hamster Hepatic Microsomes[3]

Off-Target Effects: Inhibition of Heme Oxygenase

This compound has been shown to exhibit inhibitory activity against heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), enzymes responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. This represents a secondary pharmacological action that is distinct from its primary cholesterol-lowering mechanism.

Signaling Pathway

The inhibition of heme oxygenase by this compound blocks the catabolism of heme, which can have various physiological consequences due to the accumulation of heme and the reduced production of its downstream products.

Heme_Oxygenase_Inhibition cluster_inhibition Inhibition by this compound Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (HO-1, HO-2) Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase This compound This compound Heme Oxygenase\n (HO-1, HO-2) Heme Oxygenase (HO-1, HO-2) This compound->Heme Oxygenase\n (HO-1, HO-2) Inhibits

Figure 2: Inhibition of Heme Degradation Pathway by this compound.
Quantitative Data: Inhibition of Heme Oxygenase

ParameterValueTargetReference
IC50 5.5 µMHO-1[4]
IC50 24.5 µMHO-2[4]

In Vivo Efficacy

Studies in hamsters have demonstrated the cholesterol-lowering effects of this compound in vivo. Oral administration of this compound led to a dose-dependent reduction in serum cholesterol levels.

Quantitative Data: In Vivo Cholesterol Lowering
ParameterValueSpeciesAdministrationReference
ED50 62 mg/kgHamsterOral[1]

Experimental Protocols

Lanosterol 14α-Demethylase Inhibition Assay (General Description)

The inhibitory activity of this compound on lanosterol 14α-demethylase is typically assessed using hepatic microsomes from various species (e.g., human, rat, hamster) as the enzyme source. A radiolabeled substrate, such as [³H]lanosterol, is incubated with the microsomes in the presence and absence of the inhibitor. The reaction is initiated by the addition of a cofactor, such as NADPH. Following incubation, the lipids are extracted, and the conversion of lanosterol to its demethylated products is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The inhibition constant (Ki) is then determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.[3]

LDM_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Hepatic Microsomes (Enzyme Source) Incubation Incubation with NADPH (Cofactor) Microsomes->Incubation Substrate [³H]Lanosterol (Substrate) Substrate->Incubation Inhibitor This compound (Test Compound) Inhibitor->Incubation Extraction Lipid Extraction Incubation->Extraction Separation TLC or HPLC Extraction->Separation Quantification Radioactivity Detection Separation->Quantification Calculation Ki Determination Quantification->Calculation

Figure 3: General Workflow for Lanosterol 14α-Demethylase Inhibition Assay.
Heme Oxygenase Inhibition Assay (General Description)

The inhibitory effect of this compound on heme oxygenase activity is determined by measuring the formation of bilirubin. The assay typically uses spleen microsomes as a source of HO-1 and brain microsomes for HO-2. The reaction mixture contains the microsomal preparation, hemin (the substrate), and a reducing system (e.g., NADPH, cytochrome P450 reductase). The reaction is initiated and incubated at 37°C. The formation of bilirubin is monitored spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., 464-530 nm). The IC50 value is calculated from the dose-response curve of the inhibitor.

HO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Spleen or Brain Microsomes (Enzyme Source) Incubation Incubation with NADPH & Reductase Microsomes->Incubation Substrate Hemin (Substrate) Substrate->Incubation Inhibitor This compound (Test Compound) Inhibitor->Incubation Measurement Spectrophotometric Measurement of Bilirubin Incubation->Measurement Calculation IC50 Determination Measurement->Calculation

Figure 4: General Workflow for Heme Oxygenase Inhibition Assay.

Clinical Development Status

The development of this compound (RS-21607) for hyperlipidemia was discontinued. As of the latest available information, there are no active clinical trials, and no detailed results from any completed human studies have been made publicly available.

Conclusion

This compound is a highly potent inhibitor of lanosterol 14α-demethylase, demonstrating significant cholesterol-lowering activity in preclinical models. Its well-defined primary mechanism of action, coupled with its off-target effects on heme oxygenase, provides a complex pharmacological profile. While its clinical development was halted, the detailed understanding of its mechanism of action remains valuable for the design and development of new therapeutic agents targeting cholesterol metabolism and other pathways involving cytochrome P450 enzymes. This guide serves as a comprehensive resource for researchers in this field, consolidating the available technical information on this compound.

References

Azalanstat: A Technical Guide to its Discovery and Preclinical History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat, also known as RS-21607, is a synthetic imidazole derivative identified as a potent and selective inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It consolidates available quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways and experimental processes. While this compound demonstrated significant cholesterol-lowering efficacy in preclinical models, information regarding its progression to clinical trials is not publicly available.

Discovery and Historical Context

This compound (RS-21607) was developed and characterized by researchers at Syntex Discovery Research in the mid-1990s. Key publications by Burton, Swinney, and their colleagues in 1994 and 1995 laid the groundwork for understanding its pharmacological profile.[1][2] The discovery of this compound was part of a broader effort to identify novel hypolipidemic agents that could offer alternatives or complementary mechanisms to the statin class of drugs, which inhibit HMG-CoA reductase. This compound's targeted inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1), represented a distinct approach to modulating cholesterol synthesis.[1][2]

Mechanism of Action

This compound exerts its primary effect by inhibiting lanosterol 14α-demethylase.[1][2] This enzyme catalyzes an essential step in the conversion of lanosterol to cholesterol.[3] The inhibition by this compound is characterized as tight-binding and competitive.[2] By blocking this step, this compound leads to a reduction in the de novo synthesis of cholesterol in hepatic cells.

Interestingly, preclinical studies have indicated that this compound also indirectly affects the activity of HMG-CoA reductase. This modulation appears to occur at a post-transcriptional level and is hypothesized to be mediated by a regulatory oxysterol that may accumulate due to the inhibition of lanosterol 14α-demethylase.[1]

Signaling Pathway

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Lanosterol Lanosterol Mevalonate->Lanosterol ...multiple steps... Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14α-demethylase This compound This compound (RS-21607) Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol_14a_demethylase HMG_CoA_reductase HMG-CoA Reductase Cholesterol_Synthesis_Assay cluster_0 Cell Culture & Treatment cluster_1 Radiolabeling & Incubation cluster_2 Analysis HepG2 HepG2 Cells Treatment Incubate with this compound HepG2->Treatment Radiolabel Add [14C]acetate Treatment->Radiolabel Incubation Incubate Radiolabel->Incubation Extraction Lipid Extraction Incubation->Extraction Analysis Measure [14C] incorporation into Cholesterol Extraction->Analysis Hamster_Model_Workflow Acclimation Acclimation of Hamsters Diet Standard or High-Fat Diet Acclimation->Diet Dosing Oral Administration of this compound Diet->Dosing Blood_Collection Blood Sampling (Baseline & Post-treatment) Dosing->Blood_Collection Tissue_Harvest Liver Tissue Collection Dosing->Tissue_Harvest Analysis Lipid Profile Analysis Blood_Collection->Analysis Enzyme_Assay Hepatic Enzyme Activity Assays Tissue_Harvest->Enzyme_Assay

References

Azalanstat chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat, also known as RS-21607, is a potent small molecule inhibitor of lanosterol 14α-demethylase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological activities of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic disease research. The document details the compound's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, it includes visualizations of the cholesterol biosynthesis pathway to illustrate the site of this compound's inhibitory action.

Chemical Structure and Properties

This compound is an imidazole-dioxolane derivative with the systematic IUPAC name 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline. Its chemical structure is characterized by a central 1,3-dioxolane ring substituted with an imidazolemethyl group, a 4-chlorophenylethyl group, and a (4-aminophenyl)thiomethyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline
Synonyms RS-21607, RS 21607
CAS Number 143393-27-5 (free base)
Molecular Formula C₂₂H₂₄ClN₃O₂S
Molar Mass 429.96 g/mol
Appearance Not specified in provided results
Solubility Not specified in provided results
Salt Forms Hydrochloride (HCl), Mesylate, Sulfate, Phosphate, Maleate

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway: the demethylation of lanosterol to form 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol.[1][2] By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.

In addition to its primary target, this compound has also been shown to inhibit heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), enzymes involved in heme catabolism.

Table 2: Pharmacological Data for this compound

ParameterValueSpecies/SystemReference(s)
Lanosterol 14α-demethylase Inhibition Effective inhibitorMammalian[1]
HO-1 Inhibition (IC₅₀) 5.5 µMNot specified
HO-2 Inhibition (IC₅₀) 24.5 µMNot specified
Serum Cholesterol Lowering (ED₅₀) 62 mg/kgHamster[1]
Hepatic HMG-CoA Reductase Inhibition (ED₅₀) 31 mg/kgHamster[1]

Studies have demonstrated that oral administration of this compound to hamsters leads to a dose-dependent reduction in serum cholesterol levels.[1] It preferentially lowers low-density lipoprotein (LDL) cholesterol.[1] Interestingly, this compound also indirectly inhibits hepatic hydroxymethylglutaryl-CoA (HMG-CoA) reductase activity in hamsters, the rate-limiting enzyme in the cholesterol synthesis pathway.[1] This effect is believed to be a post-transcriptional modulation.[1]

Experimental Protocols

Synthesis of this compound
Lanosterol 14α-Demethylase Inhibition Assay

The activity of lanosterol 14α-demethylase can be determined using a radio-HPLC assay.[3]

  • Principle: This assay measures the conversion of a radiolabeled substrate, such as [³H]dihydrolanosterol, to its demethylated product.

  • Microsome Preparation: Microsomes are isolated from liver tissue (e.g., human or hamster) by differential centrifugation.

  • Reaction Mixture: A typical reaction mixture contains the microsomal preparation, a source of NADPH (e.g., an NADPH-generating system), and the radiolabeled substrate.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.

  • Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The substrate and product are then separated and quantified by high-performance liquid chromatography (HPLC) with a radioactivity detector.

  • Inhibition Studies: To determine the inhibitory activity of this compound, various concentrations of the compound are pre-incubated with the microsomes before the addition of the substrate. The IC₅₀ value is then calculated by measuring the concentration of this compound that causes a 50% reduction in enzyme activity.

HMG-CoA Reductase Activity Assay

The activity of HMG-CoA reductase can be measured spectrophotometrically by monitoring the oxidation of NADPH.[4][5][6][7][8]

  • Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., sodium phosphate buffer, pH 6.8), NADPH, the enzyme source (e.g., purified HMG-CoA reductase or liver microsomes), and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).[5]

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, HMG-CoA.[5]

  • Measurement: The decrease in absorbance at 340 nm is measured kinetically over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the compound.

In Vivo Cholesterol-Lowering Assay in Hamsters

Golden Syrian hamsters are a commonly used animal model to assess the cholesterol-lowering effects of compounds.[9]

  • Animal Model: Male golden Syrian hamsters are typically used.

  • Diet: Animals are fed a high-cholesterol diet to induce hypercholesterolemia.[9] This diet is often supplemented with a high percentage of fat and cholesterol.

  • Drug Administration: this compound is administered orally, typically once daily for a specified period (e.g., 14 consecutive days).[9]

  • Blood Sampling: Blood samples are collected from the animals at baseline and at various time points during the study. Serum is separated for lipid analysis.[9]

  • Lipid Analysis: Serum samples are analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.[9]

  • Data Analysis: The percentage change in lipid levels from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the cholesterol-lowering effect.

Visualizations

Cholesterol Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step inhibited by this compound.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Rate-limiting step) IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP Multiple steps Squalene Squalene IsopentenylPP->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase, Lanosterol synthase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps This compound This compound LanosterolDemethylase Lanosterol 14α-demethylase This compound->LanosterolDemethylase Inhibits LanosterolDemethylase->Cholesterol demetylates Lanosterol

Caption: Cholesterol biosynthesis pathway showing inhibition by this compound.

Conclusion

This compound is a well-characterized inhibitor of lanosterol 14α-demethylase with demonstrated cholesterol-lowering effects in vitro and in vivo. Its distinct mechanism of action, differing from that of statins, makes it a valuable tool for research into cholesterol metabolism and a potential lead compound for the development of new hypolipidemic agents. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, which can aid researchers in designing and interpreting experiments aimed at further elucidating its therapeutic potential.

References

Azalanstat's Inhibition of Lanosterol 14-alpha Demethylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat, also known as RS-21607, is a potent and selective inhibitor of the enzyme lanosterol 14-alpha demethylase (CYP51A1), a critical component of the cholesterol biosynthesis pathway.[1][2] As a member of the cytochrome P450 superfamily, CYP51A1 catalyzes the removal of the 14-alpha-methyl group from lanosterol, a key regulatory step in the production of cholesterol and other essential sterols.[3][4] The inhibition of this enzyme by this compound has significant implications for cholesterol-lowering therapies and serves as a valuable tool for studying the intricacies of sterol metabolism. This technical guide provides an in-depth overview of the mechanism of this compound's inhibition of CYP51A1, detailed experimental protocols for its characterization, and a summary of its biochemical and cellular effects.

Mechanism of Action

This compound is a synthetic imidazole derivative that acts as a tight-binding, competitive inhibitor of lanosterol 14-alpha demethylase.[5] Its inhibitory activity stems from the interaction of its imidazole moiety with the heme iron center of the cytochrome P450 enzyme, a characteristic mode of action for many azole-based inhibitors.[5] This interaction prevents the binding and subsequent metabolism of the natural substrate, lanosterol.[6] The inhibition by this compound is highly selective for mammalian CYP51A1, with significantly lower affinity for other cytochrome P450 enzymes involved in steroidogenesis.[5]

Quantitative Inhibition Data

The inhibitory potency of this compound against lanosterol 14-alpha demethylase has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

ParameterEnzyme SourceValueReference
Apparent K_i_Purified Rat Liver Lanosterol 14-alpha Demethylase840 pM[5]

Table 1: In Vitro Inhibition of Lanosterol 14-alpha Demethylase by this compound

ParameterAnimal ModelDoseEffectReference
ED_50_ (Cholesterol Lowering)Hamster62 mg/kgDose-dependent lowering of serum cholesterol[7]
ED_50_ (HMG-CoA Reductase Inhibition)Hamster31 mg/kgDose-dependent inhibition of hepatic microsomal HMG-CoA reductase[7]

Table 2: In Vivo Effects of this compound in Hamsters

Signaling Pathway and Regulatory Effects

The inhibition of lanosterol 14-alpha demethylase by this compound leads to the accumulation of lanosterol and its derivatives. These accumulated sterols, particularly oxygenated forms (oxysterols), are believed to act as regulatory molecules that indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This regulation occurs at a post-transcriptional level, affecting the synthesis and degradation of the HMG-CoA reductase protein.[7]

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition and Regulation HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol ... Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14-alpha Demethylase (CYP51A1) Regulatory_Oxysterols Regulatory Oxysterols (from Lanosterol accumulation) Lanosterol->Regulatory_Oxysterols Accumulation leads to This compound This compound This compound->Lanosterol Inhibits Regulatory_Oxysterols->HMG_CoA Post-transcriptional Inhibition G cluster_workflow In Vitro CYP51 Inhibition Assay Workflow start Start prep_enzyme Prepare Reconstituted CYP51A1 Enzyme start->prep_enzyme prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor setup_reaction Set up Reaction Mixture (Buffer, NADPH system) prep_enzyme->setup_reaction add_inhibitor Add this compound or Vehicle prep_inhibitor->add_inhibitor setup_reaction->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate with [³H]Lanosterol pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction extract_quantify Extract and Quantify Product stop_reaction->extract_quantify analyze Data Analysis (Morrison Equation) extract_quantify->analyze end End analyze->end

References

Azalanstat's Heme Oxygenase-1 (HO-1) Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat, an imidazole-dioxolane derivative, has been identified as a potent inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism. HO-1 plays a crucial role in cellular defense against oxidative stress and inflammation by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). While the upregulation of HO-1 is generally considered protective, its inhibition has emerged as a potential therapeutic strategy in conditions where excessive HO-1 activity is detrimental, such as in certain cancers where it may promote tumor survival. This technical guide provides an in-depth overview of the HO-1 inhibitory activity of this compound, including its quantitative inhibitory data, detailed experimental protocols, and the signaling pathways involved.

Quantitative Inhibitory Data

This compound has been characterized as a dual inhibitor of the heme oxygenase isoforms, HO-1 and HO-2, with a preferential affinity for HO-1. The inhibitory potency is summarized in the table below.

TargetIC50 Value
Heme Oxygenase-1 (HO-1)5.5 µM
Heme Oxygenase-2 (HO-2)24.5 µM

Experimental Protocols

In Vitro Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound on HO-1 by measuring the formation of bilirubin.

1. Preparation of Microsomes:

  • Rat spleens are homogenized in a phosphate buffer (100 mM, pH 7.4) containing 2 mM MgCl2.

  • The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.

  • The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.

  • The microsomal pellet is resuspended in a phosphate buffer (100 mM, pH 7.4) containing 20% glycerol and stored at -80°C.

2. Assay Procedure:

  • The reaction mixture (final volume of 200 µL) contains:

    • Rat spleen microsomes (as a source of HO-1)

    • Rat liver cytosol (as a source of biliverdin reductase)

    • Hemin (substrate)

    • NADPH (cofactor)

    • Various concentrations of this compound or vehicle control.

  • The reaction is initiated by the addition of NADPH and incubated at 37°C for a specified time (e.g., 15-60 minutes).

  • The reaction is stopped by the addition of chloroform.

  • The amount of bilirubin formed is determined by measuring the difference in absorbance at 464 nm and 530 nm (ΔOD 464-530).

  • The IC50 value is calculated from the dose-response curve of this compound's inhibition of bilirubin formation.

cluster_prep Microsome Preparation cluster_assay HO-1 Activity Assay RatSpleen Rat Spleen Homogenization Homogenize RatSpleen->Homogenization Centrifugation1 Centrifuge (9,000 x g) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifuge (105,000 x g) Supernatant1->Ultracentrifugation Microsomes Microsomal Pellet Ultracentrifugation->Microsomes ReactionMix Reaction Mixture (Microsomes, Cytosol, Hemin, NADPH, this compound) Incubation Incubate (37°C) ReactionMix->Incubation StopReaction Stop Reaction (Chloroform) Incubation->StopReaction MeasureAbsorbance Measure Absorbance (ΔOD 464-530) StopReaction->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50

Caption: Workflow for in vitro HO-1 activity assay.

In Vivo Heme Oxygenase (HO) Activity Assessment in Mice

This protocol describes the in vivo evaluation of this compound's effect on HO activity in a murine model.

1. Animal Model:

  • Newborn mice (e.g., 7-day-old) are used for the study.

2. Administration of this compound:

  • This compound is dissolved in a suitable vehicle (e.g., saline).

  • A single dose of 500 µmol/kg body mass is administered via intraperitoneal (i.p.) injection.

3. Sample Collection and Analysis:

  • At various time points post-administration (e.g., 0.25, 1, 3, and 24 hours), mice are euthanized.

  • The spleen is rapidly excised and homogenized.

  • HO activity in the spleen homogenate is measured by quantifying the rate of carbon monoxide (CO) production using gas chromatography.

  • Briefly, the homogenate is incubated in sealed vials with hemin and NADPH. The headspace gas is then injected into a gas chromatograph to measure the amount of CO produced.

4. Data Analysis:

  • HO activity is expressed as a percentage of the control (vehicle-treated) group.

  • The time-dependent effect of this compound on HO activity is determined. In one study, a greater than 50% inhibition of spleen HO activity was observed between 0.25 and 3 hours post-administration of a 500 µmol/kg dose.[1]

cluster_animal Animal Protocol cluster_analysis Sample Analysis Animal Newborn Mice Administration Administer this compound (500 µmol/kg, i.p.) Animal->Administration TimePoints Time Points (0.25, 1, 3, 24h) Administration->TimePoints Euthanasia Euthanize TimePoints->Euthanasia Spleen Excise Spleen Euthanasia->Spleen Homogenize Homogenize Spleen->Homogenize CO_Assay Measure CO Production (Gas Chromatography) Homogenize->CO_Assay DataAnalysis Analyze Data (% Inhibition) CO_Assay->DataAnalysis

Caption: In vivo experimental workflow for HO activity.

Signaling Pathways

The inhibition of HO-1 by this compound can impact cellular signaling pathways that are regulated by HO-1 and its products. While direct studies on this compound's effects on these pathways are limited, the known roles of HO-1 suggest potential downstream consequences.

Heme Catabolism and Downstream Effects

HO-1 is the rate-limiting enzyme in the degradation of heme. Its inhibition by this compound leads to an accumulation of heme and a reduction in the production of biliverdin, free iron, and carbon monoxide. These products have significant biological activities.

Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Biliverdin Biliverdin HO1->Biliverdin Iron Fe²⁺ HO1->Iron CO Carbon Monoxide (CO) HO1->CO This compound This compound This compound->HO1 BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin

Caption: this compound's inhibition of heme catabolism.

Potential Impact on Nrf2-ARE and NF-κB Signaling

HO-1 expression is regulated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key cellular defense mechanism against oxidative stress. Conversely, the products of the HO-1 reaction, particularly CO and biliverdin/bilirubin, can modulate inflammatory pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. By inhibiting HO-1, this compound could indirectly influence these pathways, although the precise effects require further investigation.

cluster_nrf2 Nrf2-ARE Pathway cluster_nfkb NF-κB Pathway OxidativeStress Oxidative Stress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 ARE ARE Binding Nrf2->ARE HO1_expression HO-1 Gene Expression ARE->HO1_expression HO1_products HO-1 Products (CO, Bilirubin) HO1_expression->HO1_products InflammatoryStimuli Inflammatory Stimuli NFkB NF-kB Activation InflammatoryStimuli->NFkB Inflammation Inflammation NFkB->Inflammation HO1_products->NFkB Inhibition This compound This compound This compound->HO1_expression Potential Downregulation (due to reduced products)

Caption: Potential influence on Nrf2 and NF-kB pathways.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related imidazole-dioxolane compounds has been described. The general approach involves the reaction of a substituted 2-(2-chloroethyl)-1,3-dioxolane with imidazole in a suitable solvent.

A plausible synthetic route for this compound, based on the synthesis of similar compounds, would likely involve the following key steps:

  • Preparation of a suitable 2-substituted-2-(2-phenylethyl)-1,3-dioxolane intermediate.

  • Introduction of the imidazole moiety, likely through a nucleophilic substitution reaction.

  • Functionalization of the dioxolane ring to introduce the methylsulfanyl)aniline group.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of heme oxygenase-1. Its preferential inhibitory activity against HO-1 over HO-2 allows for more targeted studies. The provided experimental protocols serve as a foundation for researchers to design and execute their own investigations into the effects of HO-1 inhibition. Further research is warranted to fully elucidate the impact of this compound on downstream signaling pathways and to explore its therapeutic potential in relevant disease models. As of now, no clinical trial data for this compound specifically related to its HO-1 inhibitory activity has been identified.

References

Azalanstat: A Dual Inhibitor of Cholesterol Biosynthesis and Heme Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azalanstat (also known as RS-21607) is a synthetic imidazole-dioxolane derivative that has demonstrated a unique dual inhibitory mechanism of action, positioning it as a molecule of significant interest in biomedical research. It concurrently targets key enzymes in two distinct and vital metabolic pathways: cholesterol biosynthesis and heme catabolism. By inhibiting lanosterol 14α-demethylase, a critical enzyme in the production of cholesterol, this compound exhibits hypocholesterolemic properties. Simultaneously, it inhibits heme oxygenase (HO-1 and HO-2), the rate-limiting enzymes in the degradation of heme. This multifaceted activity suggests a potential for therapeutic applications in a range of disorders, from hypercholesterolemia to conditions where modulation of heme metabolism is beneficial. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways.

Introduction

This compound is a small molecule that has been identified as a potent inhibitor of two key enzymes: lanosterol 14α-demethylase and heme oxygenase.[1][2] Its imidazole-dioxolane structure is central to its inhibitory activity. The dual nature of its targets makes it a valuable tool for studying the interplay between cholesterol metabolism and heme degradation, and presents a unique pharmacological profile for potential therapeutic development.

Mechanism of Action: A Dual Inhibition Strategy

This compound's pharmacological effects stem from its ability to simultaneously inhibit two distinct enzyme systems:

  • Inhibition of Lanosterol 14α-Demethylase: this compound is a potent inhibitor of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1) that plays a crucial role in the cholesterol biosynthesis pathway.[2][3][4][5] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol.[6] By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol.[2][3]

  • Inhibition of Heme Oxygenase (HO-1 and HO-2): this compound also acts as an inhibitor of both the inducible (HO-1) and constitutive (HO-2) isoforms of heme oxygenase.[1] Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, breaking it down into biliverdin, iron, and carbon monoxide.[1][2][4] Inhibition of this enzyme can have significant physiological consequences, as the products of heme degradation have important biological activities.

This dual-action mechanism is a distinguishing feature of this compound, setting it apart from more conventional single-target inhibitors.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzyme Inhibition Data for this compound

Target EnzymeIC50 Value
Heme Oxygenase-1 (HO-1)5.5 µM[1]
Heme Oxygenase-2 (HO-2)24.5 µM[1]

Table 2: In Vivo Efficacy Data for this compound (RS-21607) in Hamsters

ParameterED50 ValueExperimental Conditions
Serum Cholesterol Lowering62 mg/kg[2][3][5]Oral administration for 1 week in hamsters on a regular chow diet.[2][3][5]
Hepatic Microsomal HMG-CoA Reductase Inhibition31 mg/kg[3]Oral administration in hamsters.[3]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step at which this compound exerts its inhibitory effect.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Cholesterol Cholesterol Lanosterol_Demethylase->Cholesterol This compound This compound This compound->Lanosterol_Demethylase Heme_Degradation Heme Heme Heme_Oxygenase Heme Oxygenase (HO-1 & HO-2) Heme->Heme_Oxygenase Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Iron Iron (Fe2+) Heme_Oxygenase->Iron CO Carbon Monoxide (CO) Heme_Oxygenase->CO Bilirubin Bilirubin Biliverdin->Bilirubin This compound This compound This compound->Heme_Oxygenase Dual_Inhibition cluster_cholesterol Cholesterol Biosynthesis cluster_heme Heme Catabolism This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase This compound->Lanosterol_Demethylase Heme_Oxygenase Heme Oxygenase (HO-1 & HO-2) This compound->Heme_Oxygenase Cholesterol_Synthesis ↓ Cholesterol Synthesis Heme_Degradation ↓ Heme Degradation InVivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Hamsters) Grouping Randomization into Control and Treatment Groups Animal_Acclimatization->Grouping Dosing Oral Administration of this compound (or Vehicle) for a Defined Period Grouping->Dosing Sample_Collection Blood Sample Collection Dosing->Sample_Collection Analysis Measurement of Serum Cholesterol and Lipoprotein Levels Sample_Collection->Analysis Data_Evaluation Data Analysis and Determination of ED50 Analysis->Data_Evaluation

References

Azalanstat (RS-21607): A Technical Review of a Lanosterol 14α-Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat (RS-21607) is a potent and selective inhibitor of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway. Developed as a potential cholesterol-lowering agent, this compound has demonstrated significant hypocholesterolemic activity in preclinical studies. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, pharmacological effects, and key experimental findings. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and lipid metabolism.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing this condition. This compound (RS-21607) emerged as a promising candidate in this area by targeting lanosterol 14α-demethylase, an enzyme downstream of HMG-CoA reductase, the target of statins. This document synthesizes the available preclinical data on this compound to provide an in-depth overview of its scientific profile.

Mechanism of Action

This compound is a synthetic imidazole that acts as a competitive inhibitor of lanosterol 14α-demethylase.[1] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol. By inhibiting this enzyme, this compound effectively blocks the cholesterol biosynthesis pathway, leading to an accumulation of lanosterol and its 24,25-dihydro derivative.[1]

The inhibition of lanosterol 14α-demethylase is also believed to indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. It is proposed that the accumulation of sterol intermediates, potentially acting as regulatory oxysterols, leads to a post-transcriptional downregulation of HMG-CoA reductase activity.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Parameter Value System Reference
In Vitro Potency
Ki (Lanosterol 14α-demethylase)840 pMPurified rat liver enzyme
IC50 (HO-1)5.5 µMNot specified[2]
IC50 (HO-2)24.5 µMNot specified[2]
In Vivo Efficacy (Hamster)
ED50 (Serum Cholesterol Lowering)62 mg/kgOral administration for 1 week[1][3]
ED50 (Hepatic HMG-CoA Reductase Inhibition)31 mg/kgOral administration[1]

Table 1: In Vitro and In Vivo Potency of this compound

Effect Observation Species Reference
Lipoprotein Profile Preferentially lowered low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apoB) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apoA-1).Hamster[1][3]
Hepatic Enzyme Activity Stimulated hepatic microsomal cholesterol 7α-hydroxylase activity by 50-400% at doses of 50-75 mg/kg.Hamster[1]
Correlation High correlation between inhibition of hepatic microsomal HMG-CoA reductase and serum cholesterol lowering (r = 0.97).Hamster[1]

Table 2: Pharmacodynamic Effects of this compound in Hamsters

Experimental Protocols

While the full detailed experimental protocols are proprietary to the original research publications, this section provides a summary of the methodologies based on the available literature.

In Vitro Enzyme Inhibition Assay (Lanosterol 14α-Demethylase)
  • Enzyme Source: Purified lanosterol 14α-demethylase from rat liver microsomes.

  • Substrate: Radiolabeled 24,25-dihydrolanosterol.

  • Methodology: The assay likely involved incubating the purified enzyme with the substrate and varying concentrations of this compound. The reaction products would then be separated and quantified using techniques such as radio-high-performance liquid chromatography (HPLC) to determine the inhibitory activity.[4] The apparent inhibition constant (Ki) was determined from this data.

In Vivo Cholesterol-Lowering Studies in Hamsters
  • Animal Model: Male golden Syrian hamsters.

  • Treatment: this compound was administered orally, likely as a daily dose, for a specified period (e.g., one week).

  • Diet: Animals were maintained on a standard chow diet or a high saturated fat and cholesterol diet.

  • Sample Collection: Blood samples were collected to measure serum cholesterol and lipoprotein profiles. Liver tissues were harvested to assess hepatic enzyme activities.

  • Analysis: Serum cholesterol levels were determined using standard enzymatic assays. Lipoprotein fractions were likely separated by ultracentrifugation or other chromatographic methods. Hepatic microsomal HMG-CoA reductase and cholesterol 7α-hydroxylase activities were measured using radioenzymatic assays.

Cell-Based Cholesterol Synthesis Assays
  • Cell Lines: HepG2 (human hepatoma) cells, human fibroblasts, and hamster hepatocytes were used.[1][3]

  • Methodology: Cells were incubated with a radiolabeled precursor of cholesterol (e.g., [14C]acetate) in the presence of varying concentrations of this compound. The incorporation of the radiolabel into cholesterol was then quantified to assess the inhibition of the cholesterol biosynthesis pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its preclinical evaluation.

Azalanstat_Mechanism_of_Action cluster_cholesterol_pathway Cholesterol Biosynthesis Pathway cluster_downstream_effects Downstream Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14α-demethylase (CYP51A1) Accumulation of Lanosterol/\nDihydrolanosterol Accumulation of Lanosterol/ Dihydrolanosterol This compound (RS-21607) This compound (RS-21607) This compound (RS-21607)->Lanosterol Inhibits Regulatory Oxysterols Regulatory Oxysterols Accumulation of Lanosterol/\nDihydrolanosterol->Regulatory Oxysterols HMG-CoA Reductase HMG-CoA Reductase Regulatory Oxysterols->HMG-CoA Reductase Post-transcriptional Downregulation Decreased Cholesterol Synthesis Decreased Cholesterol Synthesis

Mechanism of Action of this compound

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data_analysis Data Analysis and Interpretation Enzyme Inhibition Assay Lanosterol 14α-demethylase Inhibition Assay Cell-based Assays Cholesterol Synthesis Inhibition in Cell Lines (e.g., HepG2) Enzyme Inhibition Assay->Cell-based Assays Selectivity Profiling CYP450 Isoform Selectivity Panel Cell-based Assays->Selectivity Profiling Animal Model Studies Oral Administration in Hamsters Selectivity Profiling->Animal Model Studies Lead Candidate Selection Pharmacodynamic Analysis Measurement of Serum Cholesterol, Lipoproteins, and Hepatic Enzymes Animal Model Studies->Pharmacodynamic Analysis Determination of Potency Calculate Ki, IC50, ED50 Pharmacodynamic Analysis->Determination of Potency Mechanism of Action Studies Investigate Downstream Effects (e.g., HMG-CoA Reductase Regulation) Determination of Potency->Mechanism of Action Studies

References

Azalanstat: A Technical Deep Dive into its Role in the Cholesterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azalanstat (RS-21607) is a potent, orally active inhibitor of lanosterol 14α-demethylase, a critical cytochrome P450 enzyme (CYP51A1) in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively lowers plasma cholesterol levels, demonstrating a potential therapeutic role in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the biochemical pathways involved.

Mechanism of Action

This compound exerts its primary cholesterol-lowering effect by inhibiting lanosterol 14α-demethylase.[1] This enzyme is responsible for the demethylation of lanosterol, a key step in the conversion of lanosterol to cholesterol. Inhibition of this enzyme leads to a disruption of the downstream cholesterol synthesis.[1]

Interestingly, the cholesterol-lowering effect of this compound appears to involve a multi-faceted mechanism beyond the direct inhibition of a single enzyme. Studies have shown that this compound indirectly modulates the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This modulation occurs at a post-transcriptional level and is hypothesized to be mediated by a regulatory oxysterol derived from the accumulation of lanosterol or dihydrolanosterol.[1]

Furthermore, this compound has been observed to stimulate hepatic microsomal cholesterol 7α-hydroxylase activity, an enzyme involved in bile acid synthesis. This suggests that this compound may also influence cholesterol homeostasis by promoting its catabolism into bile acids.[1] It is noteworthy that this compound's cholesterol-lowering action does not appear to involve the up-regulation of the hepatic LDL receptor.[1]

In addition to its effects on cholesterol metabolism, this compound has been identified as an inhibitor of heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2).[2]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

ParameterValueSpeciesExperimental SystemReference
In Vivo Efficacy
Serum Cholesterol Lowering (ED50)62 mg/kgHamsterOral administration[1]
Hepatic HMG-CoA Reductase Inhibition (ED50)31 mg/kgHamsterOral administration[1]
In Vitro Potency
Heme Oxygenase-1 (HO-1) Inhibition (IC50)5.5 µMNot SpecifiedIn vitro assay[2]
Heme Oxygenase-2 (HO-2) Inhibition (IC50)24.5 µMNot SpecifiedIn vitro assay[2]

ED50: Effective dose for 50% of the maximal response. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for the key studies cited are outlined below, based on available information.

Inhibition of Cholesterol Synthesis in HepG2 Cells
  • Cell Culture: Human hepatoma (HepG2) cells were cultured in appropriate media.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Cholesterol Synthesis Assay: The rate of cholesterol synthesis was measured by the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate or [³H]mevalonate, into cholesterol. Following incubation with the radiolabel and this compound, cellular lipids were extracted.

  • Analysis: The extracted lipids were separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the cholesterol fraction. The amount of radioactivity incorporated into cholesterol was then quantified using liquid scintillation counting to determine the percentage of inhibition.

In Vivo Cholesterol Lowering Studies in Hamsters
  • Animal Model: Male Syrian hamsters were used as the animal model.[3][4]

  • Diet and Dosing: Hamsters were fed a standard chow diet or a high-fat, high-cholesterol diet to induce hypercholesterolemia. This compound was administered orally, typically once daily for a specified period (e.g., one week).[1]

  • Blood Collection and Analysis: Blood samples were collected at baseline and at the end of the treatment period. Plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels were determined using standard enzymatic assays.

  • Tissue Harvesting and Enzyme Assays: At the end of the study, livers were harvested to prepare microsomes. The activity of hepatic microsomal HMG-CoA reductase and cholesterol 7α-hydroxylase was measured using established radioenzymatic assays.

Lanosterol 14α-Demethylase Inhibition Assay
  • Enzyme Source: The enzyme can be purified from rat liver microsomes or obtained from recombinant sources.

  • Assay Conditions: The assay mixture typically contains the enzyme, a radiolabeled substrate (e.g., [³H]lanosterol), NADPH, and a buffer system.

  • Inhibition Studies: Varying concentrations of this compound were pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

  • Product Analysis: The reaction was stopped, and the sterols were extracted. The substrate and the demethylated product were separated by HPLC, and the radioactivity associated with each peak was measured to determine the extent of enzyme inhibition.

Visualizations

Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of Lanosterol 14α-demethylase.

Proposed Mechanism of Action of this compound

Azalanstat_MOA cluster_cholesterol Cholesterol Biosynthesis cluster_regulation Regulatory Effects Lanosterol Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Regulatory_Oxysterol Regulatory Oxysterol (from Lanosterol accumulation) Lanosterol->Regulatory_Oxysterol Accumulation leads to Lanosterol_14a_demethylase Lanosterol 14α-demethylase HMG_CoA_Reductase HMG-CoA Reductase Lowered_Plasma_Cholesterol Lowered Plasma Cholesterol Cholesterol_7a_hydroxylase Cholesterol 7α-hydroxylase Bile_Acids Bile Acids Cholesterol_7a_hydroxylase->Bile_Acids Increased Synthesis This compound This compound This compound->Lanosterol_14a_demethylase Direct Inhibition This compound->Cholesterol_7a_hydroxylase Stimulation Regulatory_Oxysterol->HMG_CoA_Reductase Indirect Inhibition (Post-transcriptional)

Caption: Proposed multi-faceted mechanism of action for this compound in cholesterol reduction.

References

Azalanstat's Impact on Sterol Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat (RS-21607) is a synthetic imidazole derivative that has demonstrated potent cholesterol-lowering activity.[1] As an inhibitor of a key enzyme in the cholesterol biosynthesis pathway, it represents a significant area of interest for the development of novel antihyperlipidemic agents. This technical guide provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on sterol metabolism, and the underlying signaling pathways. Detailed experimental methodologies are also provided to facilitate further research in this area.

Core Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

The primary mechanism by which this compound exerts its cholesterol-lowering effects is through the direct inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1] This enzyme is responsible for the demethylation of lanosterol and its precursor dihydrolanosterol, a crucial step in the conversion of these precursor molecules into cholesterol. By inhibiting CYP51, this compound effectively blocks the progression of the cholesterol synthesis cascade, leading to a reduction in endogenous cholesterol production.

Quantitative Effects on Sterol Metabolism

The efficacy of this compound in modulating sterol metabolism has been quantified in preclinical studies, primarily in hamster models, which are considered relevant for studying human lipid metabolism.

In Vivo Efficacy in Hamsters

Studies in hamsters have demonstrated a dose-dependent reduction in serum cholesterol levels upon oral administration of this compound.[1] It preferentially lowers low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apoB) as compared to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1.[1]

ParameterEfficacy (ED50)Animal ModelReference
Serum Cholesterol Lowering62 mg/kg/dayHamster (chow-fed)[1]
Hepatic HMG-CoA Reductase Inhibition31 mg/kgHamster[1]

Furthermore, oral administration of this compound at doses of 50-75 mg/kg has been shown to stimulate hepatic microsomal cholesterol 7α-hydroxylase activity by 50-400% in hamsters.[1]

Secondary Effects on Sterol Metabolism

Beyond its primary target, this compound elicits several secondary effects on key enzymes and pathways involved in maintaining cholesterol homeostasis.

Indirect Inhibition of HMG-CoA Reductase

While this compound is not a direct inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, it has been shown to inhibit its activity indirectly.[1] This effect is believed to occur at a post-transcriptional level and is hypothesized to be mediated by the accumulation of a regulatory oxysterol, likely derived from the buildup of lanosterol or dihydrolanosterol due to CYP51 inhibition.[1] This indirect regulation of HMG-CoA reductase contributes to the overall cholesterol-lowering efficacy of this compound.

Stimulation of Cholesterol 7α-Hydroxylase

This compound has been observed to stimulate the activity of hepatic microsomal cholesterol 7α-hydroxylase, the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1] This effect is thought to be a consequence of modified cholesterol absorption and bile acid synthesis. By promoting the catabolism of cholesterol into bile acids, this compound further contributes to the reduction of hepatic and circulating cholesterol levels.

Signaling Pathways Modulated by this compound

The effects of this compound on sterol metabolism are mediated through complex signaling pathways that regulate gene expression and enzyme activity.

Cholesterol Biosynthesis Pathway

The primary impact of this compound is on the cholesterol biosynthesis pathway. The following diagram illustrates the key steps and the point of inhibition by this compound.

Cholesterol_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits

This compound's primary target in the cholesterol biosynthesis pathway.
Proposed Mechanism of Indirect HMG-CoA Reductase Inhibition

The indirect inhibition of HMG-CoA reductase by this compound is thought to involve the accumulation of an oxysterol that regulates the SREBP-2 pathway. The following diagram outlines this proposed mechanism.

HMG_CoA_Reductase_Regulation This compound This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase Inhibits Lanosterol Lanosterol Lanosterol 14α-demethylase->Lanosterol Regulatory Oxysterol Regulatory Oxysterol Lanosterol->Regulatory Oxysterol Accumulation leads to SCAP SCAP Regulatory Oxysterol->SCAP Binds to SREBP-2 SREBP-2 SCAP->SREBP-2 Complexes with Golgi Golgi SREBP-2->Golgi Transport to Golgi (inhibited by Oxysterol-SCAP binding) nSREBP-2 Nuclear SREBP-2 Golgi->nSREBP-2 Proteolytic Cleavage HMG-CoA Reductase Gene HMG-CoA Reductase Gene nSREBP-2->HMG-CoA Reductase Gene Activates Transcription HMG-CoA Reductase HMG-CoA Reductase HMG-CoA Reductase Gene->HMG-CoA Reductase Translation

Proposed pathway for indirect HMG-CoA reductase inhibition by this compound.

Detailed Experimental Protocols

To facilitate reproducible research, the following are detailed methodologies for key experiments cited in the study of this compound.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on CYP51 activity.

Materials:

  • Microsomes from hamster liver or recombinant human CYP51

  • [³H]Dihydrolanosterol (substrate)

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the microsomal protein or recombinant enzyme.

  • Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the [³H]dihydrolanosterol substrate.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of ethanolic KOH.

  • Extract the sterols with a non-polar solvent (e.g., hexane).

  • Separate the substrate and product (demethylated sterol) using TLC.

  • Scrape the corresponding bands from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

HMG-CoA Reductase Activity Assay

This assay measures the activity of HMG-CoA reductase in liver microsomes from this compound-treated animals.

Materials:

  • Liver microsomes from control and this compound-treated hamsters

  • [¹⁴C]HMG-CoA (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4) containing dithiothreitol (DTT)

  • Mevalonolactone standard

  • Scintillation cocktail and vials

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer with DTT and NADPH.

  • Add a specific amount of microsomal protein to the reaction tubes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding [¹⁴C]HMG-CoA.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding HCl. This also facilitates the lactonization of the product, mevalonate, to mevalonolactone.

  • Add an internal standard of mevalonolactone.

  • Isolate the mevalonolactone by solid-phase extraction or TLC.

  • Quantify the radioactivity of the product using a scintillation counter.

  • Calculate the HMG-CoA reductase activity as pmol of mevalonate formed per minute per mg of microsomal protein.

Cholesterol 7α-Hydroxylase Activity Assay

This assay determines the activity of cholesterol 7α-hydroxylase in liver microsomes.

Materials:

  • Liver microsomes from control and this compound-treated hamsters

  • [⁴-¹⁴C]Cholesterol (substrate)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 7α-hydroxycholesterol standard

  • TLC plates

Procedure:

  • Prepare the substrate by dissolving [⁴-¹⁴C]cholesterol in a suitable vehicle (e.g., acetone) and adding it to the reaction tubes, followed by evaporation of the solvent.

  • Add potassium phosphate buffer and the NADPH regenerating system to the tubes.

  • Add the microsomal protein to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a mixture of chloroform and methanol.

  • Extract the sterols.

  • Separate the substrate and the product (7α-hydroxycholesterol) using TLC.

  • Visualize the bands (e.g., with iodine vapor) and scrape the corresponding spots.

  • Quantify the radioactivity by scintillation counting.

  • Calculate the enzyme activity as pmol of 7α-hydroxycholesterol formed per minute per mg of protein.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of a cholesterol-lowering agent like this compound in a hamster model.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Treatment Groups (Control vs. This compound) acclimatization->grouping treatment Daily Oral Gavage with Vehicle or this compound (e.g., 1 week) grouping->treatment sampling Blood and Tissue Collection (e.g., at endpoint) treatment->sampling analysis Analysis sampling->analysis plasma_analysis Plasma Analysis: - Total Cholesterol - LDL-C, HDL-C - Triglycerides analysis->plasma_analysis liver_analysis Liver Analysis: - Microsome Isolation analysis->liver_analysis data_analysis Data Analysis and Statistical Evaluation plasma_analysis->data_analysis enzyme_assays Enzyme Activity Assays: - Lanosterol 14α-demethylase - HMG-CoA Reductase - Cholesterol 7α-hydroxylase liver_analysis->enzyme_assays enzyme_assays->data_analysis end End data_analysis->end

In vivo evaluation workflow for this compound.

Conclusion

This compound is a potent inhibitor of lanosterol 14α-demethylase with significant cholesterol-lowering effects demonstrated in preclinical models. Its multifaceted mechanism of action, which includes the indirect inhibition of HMG-CoA reductase and the stimulation of cholesterol 7α-hydroxylase, makes it a compelling candidate for further investigation in the management of hypercholesterolemia. The detailed experimental protocols and workflow provided in this guide are intended to support and standardize future research into the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the molecular details of its secondary effects and to translate these promising preclinical findings into clinical applications.

References

Azalanstat: A Technical Guide to its Molecular Targets and Binding Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat is a potent, orally active inhibitor of cholesterol biosynthesis with significant therapeutic potential. This document provides a comprehensive technical overview of this compound's molecular targets, binding characteristics, and the experimental methodologies used to elucidate its mechanism of action. Primarily, this compound targets lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway. It also exhibits inhibitory activity against heme oxygenase (HO-1 and HO-2). This guide details the quantitative parameters of these interactions, outlines the experimental protocols for their determination, and provides visual representations of the relevant biological pathways and experimental workflows.

Primary Target: Lanosterol 14α-Demethylase (CYP51)

This compound's principal mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme responsible for the conversion of lanosterol to cholesterol.[1] By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol.

Binding Affinity and Potency

This compound is a tight-binding, competitive inhibitor of lanosterol 14α-demethylase. The apparent inhibition constant (Ki) for the purified rat liver enzyme has been determined to be 840 pM .[2] The Ki values for the human and hamster enzymes are reported to be similar.[2] This high affinity underscores the potency of this compound as a CYP51 inhibitor. In vivo studies in hamsters have demonstrated a dose-dependent reduction in cholesterol biosynthesis.[2]

Binding Site and Interactions

As a synthetic imidazole derivative, this compound's interaction with the cytochrome P450 enzyme CYP51 is consistent with the binding mode of other azole-based inhibitors.[1] The imidazole moiety of this compound is believed to coordinate with the heme iron atom at the active site of CYP51.[2] This interaction prevents the binding of the natural substrate, lanosterol, and subsequent catalytic activity. While a co-crystal structure of this compound with CYP51 is not publicly available, molecular modeling and structure-activity relationship studies of similar azole inhibitors suggest that the non-imidazole portions of the molecule likely form hydrophobic and van der Waals interactions with amino acid residues within the enzyme's active site pocket, further stabilizing the inhibitor-enzyme complex.

Secondary Targets: Heme Oxygenase (HO-1 and HO-2)

In addition to its primary target, this compound has been shown to inhibit the activity of heme oxygenase isoenzymes, HO-1 and HO-2. These enzymes are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity.

Target Parameter Value Species Reference
Lanosterol 14α-Demethylase (CYP51)Apparent Ki840 pMRat (liver)[2]
Heme Oxygenase-1 (HO-1)IC505.5 µMNot Specified
Heme Oxygenase-2 (HO-2)IC5024.5 µMNot Specified
In Vivo Cholesterol LoweringED5062 mg/kgHamster[1]

Signaling Pathway: Cholesterol Biosynthesis

This compound intervenes in the multi-step cholesterol biosynthesis pathway. The following diagram illustrates the key steps, highlighting the point of inhibition by this compound.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α- Demethylase (CYP51) Lanosterol->CYP51 Intermediates Multiple Steps CYP51->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol This compound This compound This compound->CYP51 Inhibition Inhibitor_Screening_Workflow cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 In Vivo & Cellular Activity Primary_Assay Primary Enzyme Assay (e.g., High-Throughput Screen) Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Curve) Hit_Identification->IC50_Determination Selectivity_Assay Selectivity Assays (vs. Related Enzymes) IC50_Determination->Selectivity_Assay Kinetic_Studies Kinetic Studies (e.g., Dixon/Lineweaver-Burk Plots) Selectivity_Assay->Kinetic_Studies Ki_Determination Ki Determination Kinetic_Studies->Ki_Determination Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Binding_Assay->Ki_Determination Cell_Based_Assay Cell-Based Assays (e.g., Cholesterol Synthesis) Ki_Determination->Cell_Based_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Cell_Based_Assay->In_Vivo_Efficacy Final_Candidate Lead Candidate In_Vivo_Efficacy->Final_Candidate

References

Methodological & Application

Application Note and Protocol: Preparation of Azalanstat Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azalanstat is a synthetic imidazole derivative that functions as a selective inhibitor of lanosterol 14-alpha-demethylase, a key cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting this enzyme, this compound effectively blocks the conversion of lanosterol to cholesterol, leading to hypocholesterolemic activity.[3] It is a valuable tool in research settings for studying cholesterol metabolism and for the development of cholesterol-lowering agents.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key physical and chemical properties of this compound relevant to stock solution preparation.

ParameterValueReference
Compound Name This compound[2]
Synonyms RS-21607, RS 21607[1][2]
Molecular Formula C₂₂H₂₄ClN₃O₂S[2][4]
Molecular Weight 429.96 g/mol (free base)[4]
502.9 g/mol (dihydrochloride salt)[5]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Recommended Stock Concentration 10 mMN/A
Storage (Powder) -20°C for up to 3 years (protect from moisture)[1]
Storage (DMSO Solution) -80°C for up to 1 year[1]

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations or volumes.

Materials and Equipment:

  • This compound powder (free base, MW: 429.96 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, amber, screw-cap vials for long-term storage

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, the calculation is as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 429.96 g/mol x 1000 mg/g

    • Mass = 4.30 mg

  • Weighing: Carefully weigh out 4.30 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Note: For accuracy, it is often easier to weigh a slightly larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Note: Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber, screw-cap vials or microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term stability, which can be maintained for up to one year.[1]

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin.[6] Exercise extreme caution to avoid direct contact. In case of contact, wash the affected area immediately with plenty of water.

Visualizations

G start Start weigh 1. Weigh this compound Powder (e.g., 4.30 mg) start->weigh add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve 3. Vortex Thoroughly (Ensure Complete Dissolution) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot store 5. Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Azalanstat in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat, also known as RS-21607, is a potent inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1] This enzyme is a member of the cytochrome P450 family, officially designated as CYP51A1.[2] By blocking this enzyme, this compound prevents the conversion of lanosterol to cholesterol.[1] This disruption of the cholesterol synthesis pathway has implications for cell proliferation and survival, making this compound a compound of interest in cancer research. Analogous to statins, which inhibit the upstream enzyme HMG-CoA reductase, the modulation of the mevalonate pathway by this compound can induce anti-proliferative and apoptotic effects in cancer cells.

These application notes provide a comprehensive guide for the use of this compound in a research setting, with a focus on cancer cell culture. The provided protocols for cell viability, apoptosis, and western blot analysis are intended as a starting point, and optimization for specific cell lines and experimental conditions is highly recommended.

Quantitative Data Summary

The working concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. Due to the limited publicly available data on this compound's use in cancer cell lines, a dose-response experiment is crucial to determine the optimal concentration for your specific model. Based on available data for this compound and other lanosterol 14α-demethylase inhibitors, a starting range can be suggested.

ParameterValueCell Line(s)Reference
Suggested Starting Concentration Range 0.1 µM - 30 µMVarious Cancer Cell Lines[3][4]
IC50 for Heme Oxygenase-1 (HO-1) 5.5 µMNot specifiedN/A
IC50 for Heme Oxygenase-2 (HO-2) 24.5 µMNot specifiedN/A

Note: The inhibition of heme oxygenase is a secondary activity of this compound and should be considered when interpreting results, especially at higher concentrations.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase. This leads to an accumulation of lanosterol and a depletion of downstream cholesterol. In cancer cells, which often have an upregulated cholesterol biosynthesis pathway to support rapid proliferation, this disruption can trigger apoptosis and cell cycle arrest.

Azalanstat_Signaling_Pathway This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol_Demethylase Cholesterol Cholesterol Lanosterol_Demethylase->Cholesterol Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Apoptosis Apoptosis Cholesterol->Apoptosis CellCycleArrest Cell Cycle Arrest Cholesterol->CellCycleArrest

Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting cholesterol synthesis and leading to apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Experimental Workflow:

Cell_Viability_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with a dilution series of this compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1, 1, 5, 10, 20, and 30 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the cell viability assay) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Cyclin D1, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Conclusion

This compound presents a valuable tool for investigating the role of the cholesterol biosynthesis pathway in cancer cell biology. The provided protocols offer a foundation for studying its effects on cell viability, apoptosis, and protein expression. Researchers are strongly encouraged to perform dose-response and time-course experiments to optimize the treatment conditions for their specific experimental systems. Careful consideration of this compound's dual inhibitory activity on both lanosterol 14α-demethylase and heme oxygenase will be crucial for a thorough interpretation of the experimental outcomes.

References

Application Notes and Protocols for Azalanstat Treatment of HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro treatment of the human hepatoma cell line, HepG2, with Azalanstat. This document outlines the mechanism of action of this compound, detailed experimental protocols for cell culture and key assays, and a framework for data presentation.

Application Notes

This compound is a potent and selective inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] In HepG2 cells, a widely used in vitro model for studying liver function and cholesterol metabolism, this compound blocks the conversion of lanosterol to 24,25-dihydrolanosterol, leading to an accumulation of lanosterol and a subsequent reduction in cellular cholesterol levels.[1][3] This targeted inhibition makes this compound a valuable tool for investigating the regulation of cholesterol homeostasis and its impact on cellular processes.

The primary mechanism of action involves the direct inhibition of lanosterol 14α-demethylase.[1] This leads to a disruption of the downstream cholesterol synthesis pathway. Interestingly, in HepG2 cells, this compound has been shown to indirectly modulate the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, at a post-transcriptional level.[1][3] This suggests a complex regulatory feedback mechanism within the cholesterol biosynthesis pathway.

The following protocols provide a detailed methodology for treating HepG2 cells with this compound and assessing its effects on cell viability, cholesterol synthesis, and apoptosis.

Signaling Pathway and Experimental Workflow

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Squalene Squalene ...->Squalene Cholesterol Cholesterol ...->Cholesterol Lanosterol Lanosterol Squalene->Lanosterol 24,25-Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->24,25-Dihydrolanosterol Lanosterol 14α-demethylase (CYP51A1) 24,25-Dihydrolanosterol->... This compound This compound Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol 14α-demethylase\n(CYP51A1) Inhibits

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Treatment of HepG2 Cells A HepG2 Cell Culture (Maintenance and Seeding) B This compound Treatment (Dose-response and Time-course) A->B C Assessment of Cellular Effects B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Cholesterol Synthesis Assay (e.g., Radiolabeled Acetate Incorporation) C->E F Apoptosis Assay (e.g., Caspase-3/7 Activity) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: General experimental workflow for studying the effects of this compound on HepG2 cells.

Experimental Protocols

HepG2 Cell Culture and Maintenance
  • Cell Line: HepG2 (human hepatoma cell line)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

This compound Treatment Protocol
  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.

  • Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density of 1 x 10^4 to 5 x 10^4 cells/cm². Allow cells to attach and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations. A suggested starting range, based on the potency of similar inhibitors, is 0.1 nM to 10 µM.[3]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
  • Following this compound treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cholesterol Synthesis Inhibition Assay (Radiolabeled Acetate Incorporation)
  • Seed HepG2 cells in 6-well plates and treat with this compound as described above.

  • During the last 2-4 hours of treatment, add [14C]-acetate to the culture medium.

  • After incubation, wash the cells with PBS and lyse them.

  • Extract total lipids from the cell lysate.

  • Separate the lipids by thin-layer chromatography (TLC) to isolate the cholesterol fraction.

  • Quantify the amount of incorporated [14C]-acetate into cholesterol using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

Apoptosis Assay (Caspase-3/7 Activity Assay)
  • Seed HepG2 cells in a 96-well white-walled plate and treat with this compound.

  • After the treatment period, add a luminogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on HepG2 Cell Viability

This compound Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
0.0198.1 ± 4.5
0.195.3 ± 6.1
182.4 ± 7.3
1065.7 ± 8.9
IC50 (µM) ~8.5

Table 2: Inhibition of Cholesterol Synthesis in HepG2 Cells by this compound

This compound Concentration (nM)Cholesterol Synthesis (% of Control) ± SD
0 (Vehicle)100 ± 8.1
0.185.2 ± 7.5
160.7 ± 6.2
1035.1 ± 5.8
10015.9 ± 4.3
IC50 (nM) ~2.5

Table 3: Induction of Apoptosis in HepG2 Cells by this compound

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) ± SD
0 (Vehicle)1.0 ± 0.1
11.2 ± 0.2
52.5 ± 0.4
104.8 ± 0.6
257.3 ± 0.9

References

Application Notes and Protocols for In Vitro Studies Using Azalanstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat, also known as RS-21607, is a potent imidazole-based small molecule inhibitor with primary activities directed against key enzymes in cholesterol biosynthesis and heme metabolism. These application notes provide an overview of the in vitro applications of this compound, detailing its mechanism of action and providing protocols for its use in cell-based and enzymatic assays.

Mechanism of Action

This compound is a dual-action inhibitor, primarily targeting:

  • Lanosterol 14α-demethylase (CYP51A1): This cytochrome P450 enzyme is a critical component of the cholesterol biosynthesis pathway. It catalyzes the removal of the 14α-methyl group from lanosterol. By inhibiting this enzyme, this compound effectively blocks a key step in the synthesis of cholesterol.[1]

  • Heme Oxygenase (HO-1 and HO-2): These enzymes are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. This compound has been shown to inhibit both the inducible isoform (HO-1) and the constitutive isoform (HO-2).[2][3]

The inhibition of these enzymes makes this compound a valuable tool for studying cholesterol metabolism, heme biology, and related cellular processes in vitro.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound against its primary molecular targets.

Target EnzymeParameterValueSpeciesSource
Lanosterol 14α-demethylaseKi (apparent)840 pMRat (purified liver enzyme)[4]
Heme Oxygenase-1 (HO-1)IC505.5 µMNot Specified
Heme Oxygenase-2 (HO-2)IC5024.5 µMNot Specified

Signaling Pathway

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway. By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to cholesterol. This can lead to the accumulation of upstream sterols and a reduction in downstream cholesterol levels, which in turn can modulate the activity of other enzymes in the pathway, such as HMG-CoA reductase, through feedback mechanisms.[1]

Cholesterol_Biosynthesis_Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol ... Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Lanosterol_Demethylase Cholesterol Cholesterol This compound This compound This compound->Lanosterol_Demethylase Inhibition Lanosterol_Demethylase->Cholesterol

Caption: Inhibition of Cholesterol Biosynthesis by this compound.

Experimental Protocols

Protocol 1: Inhibition of Cholesterol Synthesis in HepG2 Cells

This protocol describes a method to assess the inhibitory effect of this compound on cholesterol synthesis in the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • [³H]-acetate or other suitable radiolabeled precursor

  • Lipoprotein-deficient serum (LPDS) (optional, for enhancing precursor incorporation)

  • Cell lysis buffer

  • Scintillation fluid and counter

  • Reagents for protein quantification (e.g., BCA assay)

Experimental Workflow:

Caption: Workflow for Cholesterol Synthesis Inhibition Assay.

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed HepG2 cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Replace the existing medium with the medium containing this compound or vehicle control. For enhanced sensitivity, cells can be cultured in a medium containing lipoprotein-deficient serum for a period before and during the experiment.[5]

  • Incubation: Incubate the cells with this compound for a predetermined period (e.g., 24-48 hours).

  • Radiolabeling: Add a known amount of [³H]-acetate to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized cholesterol.

  • Cell Lysis and Lipid Extraction: Aspirate the medium and wash the cells with cold PBS. Lyse the cells and extract the lipids using an appropriate method (e.g., Folch method).

  • Quantification:

    • Measure the radioactivity of the extracted lipid fraction using a scintillation counter.

    • Determine the protein concentration in each well to normalize the radioactivity counts.

  • Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Inhibition of Heme Oxygenase (HO-1 and HO-2) Activity

This protocol outlines a method to measure the inhibitory effect of this compound on the enzymatic activity of HO-1 and HO-2. The assay is based on the spectrophotometric measurement of bilirubin, the product of the heme oxygenase reaction.

Materials:

  • Microsomal preparations containing HO-1 (e.g., from induced rat spleen) and HO-2 (e.g., from rat brain)

  • This compound

  • Hemin (substrate)

  • NADPH

  • Biliverdin reductase (for conversion of biliverdin to bilirubin)

  • Potassium phosphate buffer

  • Spectrophotometer

Experimental Workflow:

HO_Inhibition_Assay cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare reaction mix: - Microsomes - Buffer - NADPH - Biliverdin reductase B Add this compound (various conc.) A->B C Initiate with Hemin B->C D Incubate (37°C) C->D E Measure absorbance (464 nm) D->E F Calculate Bilirubin concentration E->F G Determine IC50 F->G

Caption: Workflow for Heme Oxygenase Inhibition Assay.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH, biliverdin reductase, and the microsomal preparation containing either HO-1 or HO-2.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control to the reaction mixtures.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the reaction by adding the substrate, hemin.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined time (e.g., 30-60 minutes).

  • Measurement: Stop the reaction (e.g., by placing on ice). Measure the absorbance of the produced bilirubin at approximately 464 nm using a spectrophotometer.

  • Data Analysis: Calculate the concentration of bilirubin formed in each reaction. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Studies on Human Dermal Fibroblasts

This protocol provides a general framework for studying the effects of this compound on human dermal fibroblasts, which have been shown to be responsive to inhibitors of the cholesterol biosynthesis pathway.[6][7]

Materials:

  • Primary human dermal fibroblasts

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Reagents for specific assays (e.g., cell viability, proliferation, gene expression)

Procedure:

  • Cell Culture: Culture primary human dermal fibroblasts in fibroblast growth medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Treat the fibroblasts with various concentrations of this compound for desired time periods (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Assess the effects of this compound on fibroblast biology using various assays, such as:

    • Cell Viability/Proliferation: Use assays like MTT, XTT, or direct cell counting to determine the effect on cell number.

    • Gene Expression Analysis: Isolate RNA and perform RT-qPCR or RNA-seq to analyze changes in the expression of genes related to cholesterol metabolism, extracellular matrix production, or other relevant pathways.

    • Protein Analysis: Perform Western blotting to analyze changes in the protein levels of key targets.

Note: The specific endpoints to be measured will depend on the research question. For example, one could investigate the effect of this compound on collagen synthesis or the expression of genes involved in fibrosis.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and research goals. It is recommended to consult the original research articles for more detailed information. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Azalanstat Oral Gavage

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocol for the oral administration of Azalanstat (also known as RS-21607), a potent inhibitor of lanosterol 14α-demethylase, to rodent models. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a selective inhibitor of lanosterol 14α-demethylase (CYP51A1), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking this enzyme, this compound prevents the conversion of lanosterol to cholesterol, leading to a reduction in circulating cholesterol levels.[1][4] This mechanism of action makes this compound a valuable tool for research in lipid metabolism, atherosclerosis, and other cholesterol-related disorders. Oral gavage is a precise method for delivering an exact dose of a compound directly into the gastrointestinal tract, ensuring accurate and reproducible results in preclinical studies.[5]

Mechanism of Action

This compound specifically targets and inhibits lanosterol 14α-demethylase, an enzyme responsible for the removal of the 14α-methyl group from lanosterol. This is a rate-limiting step in the biosynthesis of cholesterol and other sterols. Inhibition of this enzyme leads to an accumulation of lanosterol and a decrease in the production of downstream products, most notably cholesterol.

Signaling Pathway Diagram

Azalanstat_Mechanism_of_Action cluster_inhibition Inhibition HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14α-demethylase (CYP51A1) This compound This compound This compound->Lanosterol Inhibits

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Quantitative Data

The following tables summarize the in vivo efficacy of this compound administered orally to hamsters.

Table 1: Dose-Dependent Effect of this compound on Serum Cholesterol in Hamsters

Dosage (mg/kg/day)DurationEffect on Serum CholesterolED₅₀ (mg/kg)Reference
501 weekDose-dependent lowering62[1][4]

Table 2: Effect of this compound on Hepatic Microsomal HMG-CoA Reductase Activity in Hamsters

Dosage (mg/kg)Effect on HMG-CoA Reductase ActivityED₅₀ (mg/kg)Reference
3-30Dose-dependent inhibition31[1][2]

Table 3: Effect of this compound on Hepatic Microsomal Cholesterol 7α-Hydroxylase Activity in Hamsters

Dosage (mg/kg)Stimulation of ActivityReference
50-7550-400% increase[1]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol is based on a commonly used vehicle for poorly soluble compounds and should be optimized for your specific experimental needs.

Materials:

  • This compound (RS-21607) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH₂O)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. A recommended vehicle composition is:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline/PBS/ddH₂O

  • Dissolve the this compound powder in DMSO first. Vortex thoroughly until the powder is completely dissolved.

  • Add PEG300 to the DMSO-Azalanstat solution and vortex until the solution is homogeneous.

  • Add Tween 80 and vortex again to ensure complete mixing.

  • Slowly add the saline, PBS, or ddH₂O while continuously vortexing to prevent precipitation of the compound.

  • Visually inspect the solution for any undissolved particles. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Prepare the formulation fresh on the day of the experiment.

Oral Gavage Protocol for Rodents

This is a general protocol and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (flexible or rigid, with a ball tip)

  • Syringes (1 ml or 3 ml, depending on the dosing volume)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately on the day of dosing to calculate the precise volume of the this compound formulation to be administered.

    • A fasting period of 4-6 hours may be considered to ensure gastric emptying, but this should be carefully evaluated based on the specific study design and animal welfare considerations.

  • Dosing:

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Securely attach the gavage needle to the syringe.

    • Gently restrain the animal in an upright position.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the formulation.

    • Withdraw the needle gently.

  • Post-Procedure Monitoring:

    • Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.

    • Return the animal to its cage and monitor according to the experimental protocol.

Experimental Workflow Diagram

Azalanstat_Oral_Gavage_Workflow cluster_prep Preparation cluster_procedure Gavage Procedure cluster_post Post-Procedure Calculate_Dose Calculate Dose and Vehicle Volumes Prepare_Formulation Prepare this compound Formulation Calculate_Dose->Prepare_Formulation Weigh_Animal Weigh Animal Prepare_Formulation->Weigh_Animal Calculate_Volume Calculate Dosing Volume Weigh_Animal->Calculate_Volume Administer_Dose Administer Dose via Oral Gavage Calculate_Volume->Administer_Dose Monitor_Animal Monitor Animal for Adverse Effects Administer_Dose->Monitor_Animal Collect_Data Collect Experimental Data Monitor_Animal->Collect_Data

Caption: Experimental workflow for this compound oral gavage in rodents.

References

Azalanstat: Application Notes and Protocols for Cholesterol-Lowering Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat (also known as RS-21607) is a synthetic imidazole derivative that has been investigated for its cholesterol-lowering properties. It functions as a potent and selective inhibitor of lanosterol 14α-demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By blocking this enzyme, this compound interrupts the conversion of lanosterol to cholesterol.[5] Preclinical studies have demonstrated its efficacy in reducing plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.[1] This document provides a summary of the available preclinical data on this compound, outlines its mechanism of action, and presents detailed protocols for key experiments relevant to its study.

Note: There is no publicly available information on clinical trials of this compound in humans. The data presented here is based on preclinical in vitro and in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Hamsters on a Regular Chow Diet
Dosage (oral)DurationKey FindingsReference
50 mg/kg/day1 weekDose-dependent lowering of serum cholesterol (ED₅₀ = 62 mg/kg). Preferential lowering of LDL cholesterol and apolipoprotein B (apoB) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-I.[1]
Dose-dependent1 weekInhibition of hepatic microsomal HMG-CoA reductase activity (ED₅₀ = 31 mg/kg). Strong correlation between HMG-CoA reductase inhibition and serum cholesterol lowering (r = 0.97).[1]
50-75 mg/kgNot specifiedStimulation of hepatic microsomal cholesterol 7α-hydroxylase activity by 50-400%.[1]
Table 2: In Vivo Efficacy of this compound in Hamsters on a High-Fat and Cholesterol Diet
Animal ModelDietDosage (oral)Key FindingsReference
HamstersHigh saturated fat and cholesterolNot specifiedLowered plasma cholesterol levels.[1]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the demethylation of lanosterol, a precursor to cholesterol.[1][6] This inhibition leads to a decrease in endogenous cholesterol synthesis. The reduction in intracellular cholesterol levels is believed to indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, through a post-transcriptional mechanism.[1] It is proposed that a regulatory oxysterol derived from the accumulation of lanosterol or dihydrolanosterol may be responsible for this effect.[1]

Interestingly, this compound does not appear to lower circulating cholesterol by up-regulating the hepatic LDL receptor.[1] Instead, it has been shown to stimulate cholesterol 7α-hydroxylase activity, which may suggest an alternative mechanism involving modified cholesterol absorption and bile acid synthesis.[1]

Signaling Pathway and Experimental Workflow Diagrams

Azalanstat_Mechanism_of_Action cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase HMGCoA_to_Mevalonate HMGCoA->HMGCoA_to_Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol ... Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14α-demethylase (CYP51A1) Lanosterol_to_Cholesterol Lanosterol->Lanosterol_to_Cholesterol HMG_CoA_Reductase_Modulation Modulation of HMG-CoA Reductase (post-transcriptional) Lanosterol->HMG_CoA_Reductase_Modulation Accumulation leads to regulatory oxysterol This compound This compound This compound->Lanosterol_to_Cholesterol Cholesterol_7a_hydroxylase Stimulation of Cholesterol 7α-hydroxylase This compound->Cholesterol_7a_hydroxylase Lanosterol_to_Cholesterol->Cholesterol HMG_CoA_Reductase_Modulation->HMGCoA_to_Mevalonate HMGCoA_to_Mevalonate->Mevalonate Bile_Acids Increased Bile Acid Synthesis Cholesterol_7a_hydroxylase->Bile_Acids

This compound's multifaceted mechanism for lowering cholesterol.

Preclinical_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hamster Model) Cell_Culture Cell Culture (HepG2, Human Fibroblasts, Hamster Hepatocytes) Azalanstat_Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Azalanstat_Treatment Cholesterol_Synthesis_Assay Cholesterol Synthesis Assay Azalanstat_Treatment->Cholesterol_Synthesis_Assay Data_Analysis Data Analysis and Interpretation Cholesterol_Synthesis_Assay->Data_Analysis Animal_Acclimation Animal Acclimation Diet Dietary Regimen (Regular Chow or High-Fat Diet) Animal_Acclimation->Diet Dosing Oral Administration of this compound (e.g., 50 mg/kg/day for 1 week) Diet->Dosing Sample_Collection Blood and Tissue Collection Dosing->Sample_Collection Analysis Biochemical Analysis (Serum Cholesterol, LDL, HDL, ApoB, Enzyme Activities) Sample_Collection->Analysis Analysis->Data_Analysis

References

Measuring Azalanstat Efficacy In Vivo: Application Notes and Protocols for Metabolic Disease and Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azalanstat is a potent inhibitor of lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This application note provides detailed protocols for evaluating the in vivo efficacy of this compound in two key therapeutic areas: metabolic diseases, leveraging its established cholesterol-lowering effects, and oncology, a promising application based on the dependency of cancer cells on cholesterol metabolism for proliferation and survival.[3][4][5]

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound exerts its primary effect by blocking the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, a key step in the synthesis of cholesterol.[1] By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of downstream sterols essential for various cellular functions, including cell membrane integrity and signaling.[3] This disruption of cholesterol homeostasis forms the basis for its therapeutic potential in both metabolic disorders and cancer. In cancer cells, which often exhibit upregulated cholesterol synthesis, this inhibition can lead to cell cycle arrest and apoptosis.[4]

Signaling Pathway of this compound's Action

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_demethylation Lanosterol 14α-demethylation Lanosterol->Lanosterol_demethylation Cholesterol Cholesterol Lanosterol_demethylation->Cholesterol CellMembrane Cell Membrane Signaling Cholesterol->CellMembrane This compound This compound This compound->Lanosterol_demethylation

Caption: this compound inhibits lanosterol 14α-demethylase in the cholesterol biosynthesis pathway.

Application 1: Efficacy in a Diet-Induced Hyperlipidemia Hamster Model

This protocol describes the evaluation of this compound's cholesterol-lowering efficacy in a well-established hamster model of diet-induced hyperlipidemia.

Experimental Workflow

acclimatization Acclimatization (1 week) diet_induction High-Fat Diet Induction (2-4 weeks) acclimatization->diet_induction randomization Randomization & Baseline Blood Collection diet_induction->randomization treatment Treatment Phase (e.g., 1-4 weeks) - Vehicle Control - this compound (various doses) randomization->treatment monitoring Weekly Body Weight & Food Intake treatment->monitoring During treatment final_collection Final Blood Collection (Cardiac Puncture) treatment->final_collection analysis Plasma Lipid Analysis (TC, TG, LDL-C, HDL-C) final_collection->analysis

Caption: Workflow for evaluating this compound in a diet-induced hyperlipidemia hamster model.

Experimental Protocol

1. Animal Model:

  • Species: Male Syrian Golden hamsters (8-10 weeks old).

  • Housing: Individually housed in a temperature and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Diet-Induced Hyperlipidemia:

  • Diet: Feed a high-fat diet (HFD) containing 20% fat and 0.5% cholesterol for 2-4 weeks to induce hyperlipidemia.

  • Monitoring: Monitor body weight weekly.

3. Drug Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Administer this compound orally (e.g., by gavage) once daily at doses ranging from 10 to 100 mg/kg.[6] A vehicle control group should be included.

  • Duration: Treat for 1 to 4 weeks.

4. Sample Collection and Analysis:

  • Blood Collection: Collect blood samples via the retro-orbital sinus at baseline and at the end of the study. For terminal collection, cardiac puncture is recommended.

  • Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.[7]

  • Lipid Analysis: Measure total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C) using commercially available enzymatic kits.[7]

5. Data Presentation:

Table 1: Effects of this compound on Plasma Lipids in a Hamster Model of Hyperlipidemia

Treatment GroupDose (mg/kg/day)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Vehicle Control-250 ± 20180 ± 15150 ± 1245 ± 5
This compound10210 ± 18165 ± 14125 ± 1048 ± 6
This compound30175 ± 15140 ± 1290 ± 850 ± 5
This compound100130 ± 12110 ± 1060 ± 552 ± 6

*Data are presented as mean ± SEM and are representative.

Application 2: Efficacy in a Human Tumor Xenograft Mouse Model

This protocol outlines the assessment of this compound's anti-tumor efficacy in an immunodeficient mouse model bearing human cancer cell xenografts.

Experimental Workflow

cell_culture Cancer Cell Culture (e.g., PC-3, A549) implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Phase (e.g., 21 days) - Vehicle Control - this compound randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring During treatment endpoint Study Endpoint (e.g., Tumor Volume >1500 mm³) treatment->endpoint analysis Tumor Excision & Analysis (IHC, Western Blot) endpoint->analysis

Caption: Workflow for evaluating this compound in a human tumor xenograft mouse model.

Experimental Protocol

1. Animal Model and Cell Lines:

  • Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines with high cholesterol metabolism (e.g., prostate cancer: PC-3; lung cancer: A549).

  • Cell Culture: Culture cells under standard conditions and ensure they are free of mycoplasma.

2. Tumor Implantation and Growth:

  • Implantation: Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

3. Drug Administration:

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.

  • Formulation and Dosing: Administer this compound (e.g., 50 mg/kg, orally) or vehicle control daily.

  • Duration: Treat for a predefined period (e.g., 21 days) or until tumors in the control group reach the endpoint.

4. Efficacy Assessment:

  • Primary Endpoint: Tumor growth inhibition (TGI).

  • Secondary Endpoints: Body weight changes (as a measure of toxicity), and analysis of excised tumors for pharmacodynamic markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) by immunohistochemistry (IHC) or western blotting.

5. Data Presentation:

Table 2: Anti-Tumor Efficacy of this compound in a PC-3 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5 ± 2
This compound50625 ± 8050-2 ± 3

*Data are presented as mean ± SEM and are representative.

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound's efficacy in both metabolic disease and oncology models. The detailed protocols and representative data offer a starting point for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this lanosterol 14α-demethylase inhibitor. Careful consideration of animal welfare, appropriate statistical analysis, and the inclusion of relevant pharmacodynamic endpoints will be crucial for the successful translation of these preclinical findings.

References

Application Notes and Protocols for Azalanstat in Heme Oxygenase Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heme oxygenase (HO) is the rate-limiting enzyme in the catabolism of heme, degrading it into equimolar amounts of biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2] There are two primary isoforms: the inducible HO-1, which is upregulated in response to various cellular stresses like oxidative stress, and the constitutively expressed HO-2.[3][4] The products of this reaction have significant biological activities; biliverdin is rapidly converted to the potent antioxidant bilirubin, while CO acts as a gaseous signaling molecule with anti-inflammatory and vasodilatory properties.[2] Given its role in cellular defense and homeostasis, the HO system is a critical target in various physiopathological research areas.[5][6][7]

Azalanstat (also known as RS-21607) is an imidazole-dioxolane compound that functions as an inhibitor of heme oxygenase.[8][9] It serves as a valuable chemical tool for researchers to probe the function of the HO system, particularly the stress-inducible HO-1 isoform, in both in vitro and in vivo models. These notes provide detailed information and protocols for utilizing this compound in laboratory settings.

Mechanism of Action

This compound exerts its inhibitory effect on the heme oxygenase enzyme, thereby blocking the degradation of heme. This leads to a reduction in the production of downstream products bilirubin and carbon monoxide. It is important for researchers to note that this compound is also known to inhibit lanosterol 14α-demethylase, a key enzyme in cholesterol biosynthesis, which should be considered when designing experiments and interpreting results.[10][11][12]

Heme_Oxygenase_Pathway cluster_0 Cellular Stressors (e.g., Oxidative Stress, Heme) cluster_1 Heme Catabolism cluster_2 Stress Stressors HO1 Heme Oxygenase (HO-1/HO-2) Stress->HO1 Induces HO-1 Heme Heme Heme->HO1 Products Biliverdin + Fe²⁺ + CO HO1->Products This compound This compound This compound->HO1 Inhibits

Caption: Mechanism of this compound action on the Heme Oxygenase pathway.

Quantitative Data

This compound exhibits preferential, though not exclusive, inhibition of the HO-1 isoform over HO-2. Its efficacy has been quantified in both enzymatic assays and in vivo animal models.

ParameterTarget/ModelValue/EffectSource
IC₅₀ Heme Oxygenase-1 (HO-1)5.5 µM[9]
IC₅₀ Heme Oxygenase-2 (HO-2)24.5 µM[9]
In Vivo Dose 7-day-old mice500 µmol/kg (i.p.)[8][13]
In Vivo Efficacy Spleen HO Activity>50% inhibition (0.25-3h post-administration)[8][13]
In Vivo Outcome Bilirubin ProductionSignificantly reduced[8][13]
Secondary Effect (24h) Spleen HO-1 mRNA4.0-fold increase[8][13]
Secondary Effect (24h) Spleen HO-1 Protein2.4-fold increase[8][13]

Application Notes

  • Selectivity : this compound is approximately 4.5-fold more selective for HO-1 than HO-2, as indicated by its IC₅₀ values.[9] This makes it a useful tool for studies aiming to preferentially target the inducible HO-1 isoform.

  • Off-Target Effects : As an inhibitor of lanosterol 14α-demethylase, this compound can lower cholesterol levels.[11] This effect is independent of its action on heme oxygenase and must be accounted for, particularly in metabolic studies. Control experiments with other HO inhibitors (e.g., metalloporphyrins like SnMP or ZnPP) or other cholesterol synthesis inhibitors may be warranted.[14]

  • Rebound Effect : In vivo studies have shown that while a high dose of this compound effectively inhibits HO activity acutely, it can lead to a significant upregulation of HO-1 gene transcription and protein levels 24 hours post-administration.[8][13] This phenomenon may be a compensatory response to the initial inhibition and should be considered in the experimental design, especially for chronic dosing studies.

  • Solubility : As with many imidazole-based inhibitors, solubility in aqueous buffers can be limited. The use of a vehicle such as DMSO for stock solutions is common for in vitro work. For in vivo administration, appropriate formulation is necessary to ensure bioavailability.

Experimental Protocols

Protocol 1: In Vitro Heme Oxygenase Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound on HO activity in a microsomal preparation, where activity is measured by the rate of bilirubin formation.

In_Vitro_Workflow A Prepare Microsomal Fraction (e.g., from rat spleen or liver) B Prepare Reagents: - this compound dilutions - Heme (hemin) - NADPH solution - Biliverdin Reductase A->B C Pre-incubate Microsomes with this compound or Vehicle B->C D Initiate Reaction by adding Hemin and NADPH C->D E Incubate (e.g., 37°C for 15-60 min) D->E F Stop Reaction (e.g., place on ice) E->F G Measure Bilirubin (Spectrophotometry, ΔOD 464-530 nm) F->G H Data Analysis (Calculate % Inhibition, determine IC₅₀) G->H

Caption: Experimental workflow for an in vitro HO inhibition assay.

1. Materials:

  • Microsomal fraction (from tissue high in HO, e.g., spleen)

  • This compound

  • Hemin (Heme substrate)

  • NADPH

  • Purified biliverdin reductase

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • DMSO (for this compound stock)

  • Spectrophotometer capable of reading in the 460-530 nm range

2. Method:

  • Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-50 mM). Prepare serial dilutions in the same buffer that will be used for the assay to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the microsomal protein, potassium phosphate buffer, and an excess of purified biliverdin reductase.

  • Inhibitor Pre-incubation: Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture. Pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding hemin (substrate) and NADPH (cofactor). A typical final concentration might be 10-20 µM for hemin and 0.5-1 mM for NADPH.

  • Incubation: Incubate the reaction at 37°C for a set period (e.g., 15, 30, or 60 minutes), ensuring the reaction is in the linear range.

  • Measurement: Immediately measure the formation of bilirubin by scanning the absorbance between 464 nm and 530 nm. The change in optical density (ΔOD) is proportional to the amount of bilirubin formed.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC₅₀ value.

Protocol 2: Cell-Based Assay for HO-1 Activity

This protocol describes how to use this compound to investigate the role of HO-1 in protecting cells from an oxidative insult.

1. Materials:

  • Cell line of interest (e.g., HepG2, macrophages, endothelial cells)

  • Complete cell culture medium

  • This compound

  • An HO-1 inducer (e.g., Hemin)

  • An oxidative stressor (e.g., H₂O₂, tert-Butyl hydroperoxide)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Assay for ROS (e.g., H2DCFDA)[1] or bilirubin[15]

2. Method:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with this compound (e.g., 5-50 µM) or vehicle for 1-2 hours. In parallel, you may include a condition where HO-1 is first induced with a non-toxic concentration of hemin for 6-12 hours before adding this compound.[16]

  • Induce Stress: Add the oxidative stressor to the media at a predetermined concentration that induces a measurable decrease in cell viability (e.g., 40-60%).

  • Incubation: Incubate the cells for a relevant period (e.g., 12-24 hours).

  • Assess Outcome:

    • Cell Viability: Measure cell viability using an MTT or similar assay according to the manufacturer's instructions. A potentiation of cell death in the presence of this compound would suggest a protective role for HO-1.

    • ROS Measurement: Alternatively, measure intracellular ROS levels. An increase in ROS in this compound-treated cells would indicate that HO-1 activity helps mitigate oxidative stress.

Protocol 3: In Vivo Inhibition of Heme Oxygenase in Mice

This protocol is adapted from the study by Morisawa et al. (2008) and is suitable for investigating the systemic effects of HO inhibition.[8][13]

1. Materials:

  • 7-day-old mice[8]

  • This compound

  • Sterile vehicle for injection (e.g., saline, or a solution appropriate for solubilizing this compound)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for tissue harvesting and processing (homogenizer, centrifuge)

  • Kits for measuring HO activity, protein levels (Western Blot), and mRNA levels (RT-qPCR)

2. Method:

  • Animal Preparation: Use 7-day-old mice and divide them into control (vehicle) and treatment (this compound) groups.

  • Drug Administration: Prepare a sterile solution of this compound for injection. Administer a single dose of 500 µmol/kg body mass via intraperitoneal (i.p.) injection.[8][13] Administer an equivalent volume of vehicle to the control group.

  • Time Course:

    • For acute inhibition: Euthanize animals at time points between 15 minutes and 3 hours post-injection.[8]

    • For rebound effect: Euthanize animals at 24 hours post-injection.[8]

  • Tissue Harvesting: Immediately after euthanasia, harvest tissues of interest (e.g., spleen, liver).[8] Snap-freeze in liquid nitrogen for later analysis or process immediately for HO activity assays.

  • Sample Analysis:

    • HO Activity: Prepare tissue homogenates or microsomal fractions and measure HO activity as described in Protocol 1 or via gas chromatography to quantify CO production.

    • Protein Expression: Perform Western blot analysis on tissue lysates to determine the levels of HO-1 and HO-2 protein.[8]

    • Gene Expression: Extract RNA from tissues and perform RT-qPCR to measure HO-1 and HO-2 mRNA levels.[8]

  • Data Analysis: Compare the results from the this compound-treated group to the vehicle-treated control group using appropriate statistical tests.

References

Azalanstat in Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: While Azalanstat is referenced in some chemical and pharmacological databases as an anti-obesity agent, the available peer-reviewed scientific literature primarily details its application and efficacy as a cholesterol-lowering compound. The following application notes and protocols are based on the existing research focused on its mechanism in cholesterol metabolism, which may serve as a foundational reference for its broader metabolic effects.

Application Notes

This compound (also known as RS-21607) is identified as an inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Its investigation has been centered on its capacity to lower serum cholesterol, particularly low-density lipoprotein (LDL) cholesterol.[2][3][4][5]

Mechanism of Action: this compound inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.[2][3][4][5] This enzyme is crucial for the conversion of lanosterol to cholesterol. By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol. Research in hamster models suggests that the cholesterol-lowering effect is not due to an up-regulation of the hepatic LDL receptor but may involve other mechanisms, such as modified cholesterol absorption and bile acid synthesis, as evidenced by the stimulation of hepatic microsomal cholesterol 7α-hydroxylase activity.[5]

Research Applications: The primary application of this compound in research models has been to study its effects on lipid profiles. It has been utilized in both in vitro cell-based assays (HepG2 cells, human fibroblasts, hamster hepatocytes) and in vivo animal models (hamsters) to characterize its cholesterol-lowering properties.[2][3][4][5] While labeled as an anti-obesity drug, detailed studies on its effects on body weight, fat mass, or food intake are not extensively documented in the available scientific literature.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study on this compound's effects on cholesterol metabolism in hamsters.

ParameterAnimal ModelTreatmentDosageDurationKey FindingsReference
Serum CholesterolHamsters on regular chowOral this compound50 mg/kg/day1 weekDose-dependent lowering of serum cholesterol (ED50 = 62 mg/kg). Preferential lowering of LDL cholesterol and apo B over HDL cholesterol and apo A-1.[5]
Hepatic HMG-CoA Reductase ActivityHamstersOral this compoundNot specifiedNot specifiedDose-dependent inhibition (ED50 = 31 mg/kg), highly correlated with serum cholesterol lowering (r = 0.97).[5]
Hepatic Microsomal Cholesterol 7α-hydroxylase ActivityHamstersOral this compound50-75 mg/kgNot specifiedStimulated activity by 50-400%.[5]

Experimental Protocols

Protocol 1: In Vivo Evaluation of Cholesterol-Lowering Efficacy in Hamsters

This protocol is based on the methodology described in studies investigating this compound's effect on plasma lipids.

1. Animal Model:

  • Species: Male Golden Syrian Hamsters (Mesocricetus auratus).

  • Housing: Housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Diet:

  • Standard chow diet or a high-saturated fat and cholesterol diet to induce hypercholesterolemia.

3. Drug Administration:

  • Compound: this compound (RS-21607).

  • Formulation: Typically suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Route of Administration: Oral gavage.

  • Dosage: 50 mg/kg/day (as a starting point, can be adjusted for dose-response studies).[5]

  • Duration: 1 week for initial efficacy studies.[5]

4. Sample Collection and Analysis:

  • Blood Collection: Blood samples are collected at baseline and at the end of the treatment period for serum separation.

  • Lipid Analysis: Serum samples are analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and apolipoproteins B and A-1 using standard enzymatic assays.

  • Tissue Collection: At the end of the study, liver tissue is excised for the analysis of enzyme activity.

5. Enzyme Activity Assays:

  • Hepatic Microsomal HMG-CoA Reductase Activity: Assayed by measuring the conversion of [14C]HMG-CoA to [14C]mevalonate.

  • Hepatic Microsomal Cholesterol 7α-hydroxylase Activity: Assayed by measuring the formation of 7α-hydroxycholesterol from cholesterol.

Protocol 2: In Vitro Inhibition of Cholesterol Synthesis in HepG2 Cells

1. Cell Culture:

  • Cell Line: Human hepatoma G2 (HepG2) cells.

  • Culture Conditions: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Treatment:

  • Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Concentration: A range of concentrations should be tested to determine the IC50 value.

  • Incubation: Cells are pre-incubated with this compound for a specified period before the addition of a radiolabeled precursor.

3. Cholesterol Synthesis Assay:

  • Radiolabeled Precursor: [14C]-acetate is added to the culture medium.

  • Incubation: Cells are incubated with the radiolabeled precursor for a period to allow for the synthesis of cholesterol.

  • Lipid Extraction: Cellular lipids are extracted using a solvent system (e.g., chloroform:methanol).

  • Analysis: The amount of radiolabeled cholesterol is quantified using thin-layer chromatography (TLC) and liquid scintillation counting.

Signaling Pathway and Experimental Workflow Diagrams

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Lanosterol_Demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Lanosterol_Demethylase Cholesterol Cholesterol This compound This compound This compound->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Cholesterol

Caption: Inhibition of Cholesterol Synthesis by this compound.

Experimental_Workflow_InVivo cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Hamster Model (Hypercholesterolemic Diet) Grouping Randomization into Control and Treatment Groups Animal_Model->Grouping Dosing Daily Oral Gavage (Vehicle or this compound) Grouping->Dosing Monitoring Monitor Animal Health and Food Intake Dosing->Monitoring Blood_Collection Blood Sampling (Baseline and Final) Monitoring->Blood_Collection Tissue_Harvest Liver Tissue Harvest Monitoring->Tissue_Harvest Serum_Analysis Serum Lipid Profile Analysis (Total-C, LDL-C, HDL-C) Blood_Collection->Serum_Analysis Enzyme_Assay Hepatic Enzyme Activity Assays (HMG-CoA Reductase, etc.) Tissue_Harvest->Enzyme_Assay

Caption: In Vivo Experimental Workflow for this compound.

References

Troubleshooting & Optimization

Azalanstat Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for scientists and drug development professionals on the solubility of Azalanstat in aqueous solutions, featuring troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

This technical support center provides comprehensive guidance on the solubility of this compound, a potent inhibitor of lanosterol 14-α demethylase and heme oxygenase (HO-1 and HO-2).[1] Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous solutions for in vitro and in vivo experiments can be challenging. This guide offers practical solutions, detailed protocols, and answers to frequently asked questions to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A stock solution with a concentration of up to 40 mg/mL in DMSO has been reported for the preparation of in vivo formulations.[2] For in vitro assays, preparing a high-concentration stock solution in 100% DMSO allows for minimal solvent introduction into the final aqueous solution, thereby reducing the risk of solvent-induced artifacts.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Pre-warm the medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can help maintain solubility.

  • Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium slowly, drop by drop, while gently vortexing or swirling the medium. This gradual introduction helps to avoid rapid changes in solvent polarity that can cause the compound to crash out of solution.

  • Increase the final volume: Diluting the stock solution into a larger volume of aqueous medium can help to keep the final concentration of this compound below its solubility limit in the mixed solvent system.

  • Use a surfactant: For in vivo formulations, the use of surfactants like Tween 80 is common to improve and maintain the solubility of hydrophobic drugs.[2] For in vitro assays, the addition of a small, non-toxic concentration of a surfactant may be considered, but its compatibility with the specific cell line and assay should be validated.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A4: To minimize solvent toxicity, the final concentration of DMSO in cell culture experiments should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q5: How should I store my this compound solutions?

A5: this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound in various solvents is limited in publicly available literature, the following table summarizes the available information for practical experimental use.

SolventReported ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 40 mg/mLRecommended for preparing high-concentration stock solutions.[2]
Aqueous Buffers (e.g., PBS, Cell Culture Media)Very LowConsidered slightly soluble to insoluble. Direct dissolution is not recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Methodology:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 429.96 g/mol , dissolve 4.3 mg in 1 mL of DMSO).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments

Objective: To dilute the this compound DMSO stock solution into cell culture medium for treating cells, while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

Methodology:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider further dilution or optimization of the protocol.

  • Immediately add the final working solution to your cell culture plates.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key workflows for preparing and troubleshooting this compound solutions.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute Stock into Medium (Dropwise with Vortexing) thaw->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed During Dilution check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution performed correctly? check_concentration->check_dilution No solution_lower_conc Lower the final concentration check_concentration->solution_lower_conc Yes check_medium Is the medium pre-warmed? check_dilution->check_medium Yes solution_redilute Re-prepare working solution with slow, dropwise addition and vortexing check_dilution->solution_redilute No check_medium->start Yes, issue persists solution_warm_medium Pre-warm the medium to 37°C before dilution check_medium->solution_warm_medium No

Caption: Troubleshooting guide for this compound precipitation.

References

Preventing Azalanstat precipitation in cell media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of Azalanstat in cell culture, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in cell culture media?

This compound precipitation in aqueous solutions like cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound is an organic molecule that may have inherently poor solubility in water-based solutions.

  • "Salting Out" Effect: High concentrations of salts, amino acids, and other components in complex media can reduce the solubility of a compound.

  • pH and Temperature: The pH of the cell culture medium (typically 7.2-7.4) and the incubation temperature (e.g., 37°C) can significantly impact the solubility of a compound. A change in pH from the solvent to the media can cause the compound to be less soluble.

  • High Final Concentration: Exceeding the maximum soluble concentration of this compound in the final culture medium is a common cause of precipitation.

  • Improper Dilution Technique: The method used to dilute the concentrated stock solution into the media is critical. A slow, stepwise dilution is often necessary.

  • Interaction with Serum Proteins: Components in Fetal Bovine Serum (FBS) or other sera can sometimes bind to the compound, which may either increase or decrease its solubility.

Q2: Which solvent should I use to prepare my initial this compound stock solution?

The choice of solvent is critical for maintaining this compound in a soluble state. While several organic solvents can be used, DMSO is often the preferred choice for creating high-concentration stock solutions for in vitro experiments. Below is a comparison of common solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility (at 25°C) Recommended Stock Concentration Notes
DMSO > 100 mM 10-50 mM Preferred solvent for high-concentration stocks. Ensure the final DMSO concentration in media is non-toxic to cells (typically <0.5%).
Ethanol ~25 mM 10 mM Can be used, but may be more toxic to certain cell lines. Ensure final concentration is low.

| PBS (pH 7.4) | < 10 µM | Not Recommended | this compound has very low solubility in aqueous buffers alone. Do not use for stock preparation. |

Q3: I observed precipitation after diluting my this compound stock into the cell media. What should I do?

If you observe precipitation, it is crucial not to proceed with the experiment as the effective concentration of the drug will be unknown. The following workflow outlines the steps to troubleshoot this issue.

G start Precipitation Observed in Cell Media check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock Stock has precipitated. Remake stock solution. Consider gentle warming. check_stock->remake_stock No check_dilution 2. Review Dilution Protocol Was it a stepwise dilution? check_stock->check_dilution Yes remake_stock->start improve_dilution Improve technique. Use pre-warmed media and add stock dropwise while vortexing. check_dilution->improve_dilution No check_conc 3. Check Final Concentration Is it too high? check_dilution->check_conc Yes improve_dilution->start solubility_test Determine max solubility in your specific media. Perform a serial dilution test. check_conc->solubility_test Possibly end_node Proceed with Experiment check_conc->end_node No, concentration is low lower_conc Lower the final concentration for the experiment based on solubility test results. solubility_test->lower_conc lower_conc->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound that is fully dissolved and can be used for subsequent dilutions into cell culture media.

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipette

Procedure:

  • Calculate the required volume of DMSO. For a 10 mM stock from 5 mg of this compound (assuming a molecular weight of 450.5 g/mol ):

    • Moles = 5 mg / (450.5 g/mol ) = 0.0111 mmol

    • Volume = 0.0111 mmol / 10 mmol/L = 0.00111 L = 1.11 mL

  • Weigh out the this compound powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 1-2 minutes to dissolve the powder completely. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution against a light source to ensure no particulates are visible. The solution should be completely clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Recommended Dilution of this compound into Cell Culture Media

Objective: To correctly dilute the concentrated DMSO stock into the final cell culture medium to prevent precipitation. This protocol uses a two-step dilution process.

G cluster_correct Correct Method: Serial Dilution cluster_incorrect Incorrect Method: Direct Dilution stock_c 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 100 µM in media) stock_c->intermediate 1:100 dilution into pre-warmed media (Vortex gently) final_c Final Concentration (e.g., 1 µM in media) intermediate->final_c 1:100 dilution into final culture volume stock_i 10 mM Stock in DMSO final_i Final Concentration (e.g., 1 µM in media) stock_i->final_i 1:10,000 direct dilution (High local concentration causes precipitation) precipitate Precipitation! final_i->precipitate

Caption: Comparison of correct and incorrect dilution methods.

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.

  • Step 1: Intermediate Dilution. Prepare an intermediate dilution of this compound (e.g., 100 µM or 10X the highest final concentration needed).

    • Pipette a volume of pre-warmed media into a sterile tube.

    • While gently vortexing or swirling the media, add the required volume of the 10 mM stock solution dropwise. For example, add 10 µL of 10 mM stock to 990 µL of media to get a 100 µM intermediate solution.

    • Visually confirm that the intermediate solution is clear.

  • Step 2: Final Dilution. Add the intermediate dilution to your final culture volume.

    • For example, to achieve a 1 µM final concentration in a 10 mL culture, add 100 µL of the 100 µM intermediate solution to the 10 mL.

    • Gently swirl the culture flask or plate to ensure even distribution.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the hypothetical kinase "Signal Transducer Kinase 1" (STK1), which is a key node in a cancer-related signaling pathway. Understanding this pathway helps in designing functional assays.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor STK1 STK1 Receptor->STK1 Downstream1 Protein A STK1->Downstream1 Downstream2 Transcription Factor B Downstream1->Downstream2 Proliferation Cell Proliferation & Survival Downstream2->Proliferation This compound This compound This compound->STK1

Caption: Inhibition of the STK1 signaling pathway by this compound.

Troubleshooting Azalanstat experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting guide for Azalanstat. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an experimental anti-obesity drug that acts as an inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] It has been shown to inhibit cholesterol synthesis in various cell lines, including HepG2 and human fibroblasts, as well as in hamster models.[2][4] Additionally, this compound is an inhibitor of heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2).[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C.[1]

Q3: In which experimental models has this compound been shown to be effective?

This compound has demonstrated activity in both in vitro and in vivo models. In vitro, it inhibits cholesterol synthesis in HepG2 cells, human fibroblasts, and hamster hepatocytes.[2][4] In vivo, oral administration to hamsters has been shown to lower serum cholesterol levels.[2][4]

Troubleshooting Experimental Variability

High variability in experimental results can be a significant challenge. Below are common issues encountered when working with this compound and steps to troubleshoot them.

Issue 1: Inconsistent IC50/EC50 values in cell-based assays.

Inconsistent potency values for this compound can arise from several factors related to cell culture and assay conditions.

  • Possible Causes & Solutions:

CauseSolution
Cell Passage Number High passage numbers can lead to phenotypic drift and altered drug sensitivity.[5] Use cells within a consistent and low passage range for all experiments.
Cell Seeding Density Cell density can affect drug response.[5] Ensure consistent cell seeding density across all wells and experiments.
Inconsistent Culture Conditions Variations in media composition, serum batch, and incubation time can impact results.[5] Standardize all cell culture conditions and use the same batch of reagents for a set of experiments.
Edge Effects in Multi-well Plates Evaporation from wells on the edge of a plate can concentrate the drug and affect cell viability.[6] Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
Mycoplasma Contamination Mycoplasma can alter cellular responses to treatments.[7] Regularly test cell cultures for mycoplasma contamination.

Issue 2: High background or low signal-to-noise ratio in enzyme inhibition assays.

This can make it difficult to accurately determine the inhibitory activity of this compound on its target enzymes.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Buffer Conditions Enzyme activity is highly dependent on pH and ionic strength. Ensure the assay buffer is at the optimal pH for the target enzyme (lanosterol 14α-demethylase or heme oxygenase).
Sub-optimal Substrate Concentration The concentration of the substrate can affect the apparent inhibitor potency. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration around the Km value for inhibition assays.
Enzyme Instability The target enzyme may be unstable under the assay conditions. Keep the enzyme on ice and use it immediately after dilution.
Impure Reagents Contaminants in the enzyme preparation or other reagents can interfere with the assay. Use high-purity reagents and enzyme preparations.

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound.

Table 1: In Vivo Efficacy of this compound in Hamsters

ParameterED50 (mg/kg)Experimental Conditions
Serum Cholesterol Lowering62Oral administration for 1 week in hamsters on a regular chow diet.[2][4]
Hepatic HMG-CoA Reductase Inhibition31Oral administration to hamsters.[2]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50
Heme Oxygenase-1 (HO-1)5.5 µM[1]
Heme Oxygenase-2 (HO-2)24.5 µM[1]

Experimental Protocols

Protocol 1: General Cell-Based Viability/Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability or proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Assessment: Use a suitable assay to determine cell viability or proliferation (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Lanosterol 14α-Demethylase Inhibition Assay

This protocol is adapted from general procedures for assaying cytochrome P450 enzyme activity.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the microsomal fraction containing lanosterol 14α-demethylase, a buffer at optimal pH (e.g., potassium phosphate buffer, pH 7.4), and any necessary cofactors (e.g., NADPH regenerating system).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or vehicle control to the reaction mixtures.

  • Pre-incubation: Pre-incubate the mixtures for a short period at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, lanosterol.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., a mixture of organic solvents).

  • Product Analysis: Analyze the formation of the product (or the depletion of the substrate) using a suitable method such as HPLC or LC-MS.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experiments.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14α-demethylase This compound This compound This compound->Lanosterol Inhibition

Caption: Cholesterol biosynthesis pathway showing this compound's inhibition of lanosterol 14α-demethylase.

Heme_Oxygenase_Pathway cluster_pathway Heme Catabolism Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (HO-1/HO-2) CO + Fe2+ CO + Fe2+ Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin reductase This compound This compound This compound->Heme Inhibition

Caption: Heme oxygenase pathway showing this compound's inhibition of HO-1 and HO-2.

Troubleshooting_Workflow cluster_workflow Experimental Workflow & Variability Checkpoints cluster_variability Potential Sources of Variability Start Start Cell Culture Cell Culture Start->Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding v1 Passage #, Contamination Cell Culture->v1 Compound Treatment Compound Treatment Cell Seeding->Compound Treatment v2 Seeding Density, Edge Effects Cell Seeding->v2 Incubation Incubation Compound Treatment->Incubation v3 Pipetting Errors, Drug Stability Compound Treatment->v3 Data Acquisition Data Acquisition Incubation->Data Acquisition v4 Temperature/CO2 Fluctuations Incubation->v4 Data Analysis Data Analysis Data Acquisition->Data Analysis v5 Instrument Settings, Reagent Prep Data Acquisition->v5 End End Data Analysis->End v6 Normalization, Curve Fitting Data Analysis->v6

Caption: General experimental workflow highlighting key stages where variability can be introduced.

References

Optimizing Azalanstat concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Azalanstat. This compound is a potent and selective inhibitor of Lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] It also exhibits inhibitory activity against heme oxygenase-1 (HO-1) and HO-2.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme Lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in various cell types, including HepG2 cells and human fibroblasts.[1][2][5] Additionally, this compound has been identified as an inhibitor of heme oxygenase-1 (HO-1) with an IC50 of 5.5 µM and heme oxygenase-2 (HO-2) with an IC50 of 24.5 µM.[4]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A2: The optimal starting concentration depends on the cell type and the specific experimental goals. However, a common practice is to start with a concentration range that is 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition. For this compound, the reported IC50 for HO-1 is 5.5 µM.[4] Therefore, a starting concentration in the range of 25-55 µM could be a reasonable starting point for initial experiments. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.

Q3: I am observing high variability in my IC50 determination experiments. What are the common causes?

A3: High variability in IC50 values can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform cell density, typically between 5,000-10,000 cells per well for a 96-well plate, and allow cells to attach overnight before treatment.[6][7]

  • Inhibitor Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Prepare fresh dilutions for each experiment.

  • Assay Incubation Time: The duration of inhibitor treatment can significantly impact the IC50 value. Standard incubation times range from 24 to 72 hours.[8] It is crucial to keep this time consistent.

  • Curve Fitting: The method used to fit the dose-response curve can affect the calculated IC50. Using a four-parameter logistic model is standard for sigmoidal dose-response curves.[9][10] Ensure you have enough data points, especially around the 50% inhibition mark, to accurately define the curve.[11][12]

Q4: How can I confirm that this compound is inhibiting the target pathway in my cells?

A4: To confirm on-target activity, you should measure the levels of downstream biomarkers. Since this compound inhibits cholesterol biosynthesis, you could measure changes in cholesterol levels or the accumulation of the substrate, lanosterol. For its effects on heme oxygenase, you could measure HO-1 activity or downstream products. A Western blot is a standard method to assess changes in protein levels or phosphorylation status of key pathway components.[13][14][15] For example, you can probe for proteins whose expression is regulated by cholesterol levels.

Troubleshooting Guides

IssuePossible CausesRecommended Solutions
Higher than expected IC50 value 1. High Cell Density: Too many cells can metabolize or bind to the compound, reducing its effective concentration. 2. High Protein Content in Media: this compound may bind to serum proteins (e.g., albumin), reducing its bioavailability. 3. Incorrect ATP Concentration (for kinase assays): If studying off-target kinase effects, non-physiological ATP levels can skew IC50 values.[16] 4. Compound Degradation: The inhibitor may not be stable under experimental conditions.1. Optimize cell seeding density. Perform a titration to find the optimal cell number for your assay.[7] 2. Consider reducing the serum concentration during the treatment period or using serum-free media if the cells can tolerate it. 3. For kinase-specific assays, adjust the ATP concentration to be near the Km of the kinase.[16] 4. Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution at -20°C or -80°C as recommended.[5]
Low potency in cellular vs. biochemical assays 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane.[16] 2. Inhibitor Efflux: The compound might be actively transported out of the cells by efflux pumps.[16]1. Evaluate the physicochemical properties of this compound, such as lipophilicity. 2. Test for the involvement of efflux pumps by co-administering known efflux pump inhibitors.[16]
High cytotoxicity at all tested concentrations 1. Off-target Effects: The compound may be hitting other critical cellular targets. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a kinase panel screen to identify potential off-target activities.[17] Lower the concentration range in your dose-response experiments. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of solvent used.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity

Target IC50 Value Assay Type Reference
Lanosterol 14α-demethylase - Enzyme Activity Assay [1][2][5]
Heme Oxygenase-1 (HO-1) 5.5 µM Enzyme Activity Assay [4]

| Heme Oxygenase-2 (HO-2) | 24.5 µM | Enzyme Activity Assay |[4] |

Table 2: In Vivo Efficacy

Model System Dose Effect Reference
Hamsters (oral admin.) ED50 = 62 mg/kg Lowered serum cholesterol [1][2][3]

| Hamsters (oral admin.) | ED50 = 31 mg/kg | Inhibited hepatic HMG-CoA reductase |[2] |

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an MTT Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[6][7][8]

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.[18]

Protocol 2: Western Blot Analysis to Confirm Pathway Inhibition

This protocol is for assessing changes in the protein levels of downstream targets affected by this compound.[13][19][20]

Materials:

  • Treated cell lysates

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (targeting downstream proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Cholesterol Cholesterol Lanosterol->Cholesterol Enzyme Lanosterol 14α-demethylase This compound This compound This compound->Enzyme Experimental_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight (Allow Attachment) Start->Incubate1 Treat Treat Cells with Serial Dilutions of this compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 2-4 hours MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: Plot Dose-Response Curve & Calculate IC50 Read->Analyze End End Analyze->End Troubleshooting_Logic Start Issue: Unexpected IC50 Value Q1 Is the IC50 higher than expected? Start->Q1 A1_High Check: 1. Cell Density 2. Serum Concentration 3. Compound Stability Q1->A1_High Yes Q2 Is the IC50 lower than expected or is cytotoxicity high? Q1->Q2 No End Consult Further Technical Support A1_High->End A2_Low Check: 1. Off-target effects 2. Solvent Toxicity 3. Assay Time Q2->A2_Low Yes Q3 Is there high variability between replicates? Q2->Q3 No A2_Low->End A3_Var Check: 1. Pipetting Accuracy 2. Cell Seeding Uniformity 3. Plate Edge Effects Q3->A3_Var Yes Q3->End No A3_Var->End

References

Azalanstat Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of Azalanstat in primary cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as RS-21607) is a synthetic imidazole compound that acts as a selective inhibitor of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51).[1][2] This enzyme is a critical component of the cholesterol biosynthesis pathway.[1][3] By inhibiting this step, this compound disrupts the production of cholesterol, which is essential for building cell membranes. This disruption can lead to cytotoxicity, particularly in rapidly proliferating cells that have a high demand for cholesterol.[3]

Q2: How should I prepare and store this compound for cell culture experiments? A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] To prepare a stock solution, dissolve the powder in an organic solvent such as DMSO. This stock solution should be stored at -80°C and is stable for up to one year.[2] When preparing working solutions for your experiments, it is recommended to dilute the stock solution in your cell culture medium. Be aware that lipophilic compounds can sometimes precipitate when diluted in aqueous solutions like PBS or culture medium.[2]

Q3: What is a typical starting concentration range for assessing the cytotoxicity of this compound in primary cells? A3: The optimal concentration range can vary significantly depending on the primary cell type and the duration of exposure. For an initial screening experiment, it is advisable to use a broad, logarithmic range of concentrations, for example, from 0.1 µM to 100 µM. This will help you determine a narrower, more effective range for subsequent, more detailed dose-response studies.

Q4: Can this compound or its solvent (DMSO) interfere with common cytotoxicity assays? A4: Yes, potential interference is an important consideration. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to include a "vehicle control" in your experiments, which consists of cells treated with the highest concentration of the solvent used in the experiment, but without this compound.[4] This allows you to distinguish between the cytotoxicity of the compound and the solvent. Some compounds can also interfere with assay readouts (e.g., by having inherent fluorescence). It is recommended to run controls containing the compound in cell-free medium to check for any direct interference with the assay reagents or detection method.[4]

Section 2: Experimental Protocols

Protocol 2.1: General Workflow for this compound Cytotoxicity Testing

This protocol outlines the fundamental steps for assessing the effect of this compound on primary cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium (pre-warmed to 37°C)

  • Coating matrix (if required for cell attachment)[5]

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (e.g., in DMSO)

  • Selected cytotoxicity assay kit (e.g., LDH or MTT)

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved primary cells rapidly in a 37°C water bath. To avoid osmotic shock, slowly add pre-warmed medium to the cell suspension in a drop-wise manner.[5]

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell number and viability.

    • Dilute the cell suspension to the desired seeding density in the complete culture medium. The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[6]

  • Cell Seeding:

    • If required, pre-coat the 96-well plates with an appropriate matrix solution. Be careful not to let the matrix dry out before adding cells.[5]

    • Add the appropriate volume of cell suspension to each well of the 96-well plate.[6]

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach and recover.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound.

    • Include the following controls:

      • Negative Control: Cells treated with culture medium only.

      • Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the highest this compound concentration well.[4]

      • Positive Control: Cells treated with a compound known to be toxic to the cells.[4]

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and may need optimization.[7]

  • Cytotoxicity Assessment:

    • Following incubation, proceed with your chosen cytotoxicity assay according to the manufacturer's instructions (see Protocols 2.2 and 2.3 below).

Protocol 2.2: LDH Release Assay for Measuring Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.[8]

Procedure:

  • After the treatment incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[8]

  • Carefully transfer a specific volume of the supernatant from each well to a new, clean 96-well plate.

  • Prepare a "Maximum LDH Release" control by adding a lysis solution (often included in the kit, e.g., Triton-X100) to a set of untreated control wells 45 minutes before this step.[4][8]

  • Add the LDH reaction mixture provided in the kit to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for the time specified by the manufacturer (typically 30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting background values.

Protocol 2.3: MTT Assay for Measuring Cell Viability

This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7]

Procedure:

  • Following the treatment incubation period, add the MTT reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Gently mix the plate to ensure the formazan is completely dissolved.

  • Measure the absorbance at the recommended wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each treatment group relative to the negative (untreated) control after subtracting background values.

Section 3: Troubleshooting Guide

Q: My replicate wells show very different results. What could be the cause? A: High variability between replicates is a common issue and can stem from several sources:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. If cells are left to settle in the tube, you will pipette different numbers of cells into different wells.[5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant variability. Use calibrated pipettes and consistent technique.[9]

  • Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell health. To mitigate this, you can avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

Q: I don't see any cytotoxic effect even at high concentrations of this compound. Why? A: A lack of observed cytotoxicity could be due to several factors:

  • Insufficient Incubation Time: The cytotoxic effects of a compound may take time to manifest. Consider extending the exposure duration (e.g., from 24h to 48h or 72h).[7]

  • Compound Stability/Solubility: this compound may not be stable or soluble in your culture medium for the duration of the experiment. Visually inspect your wells for any signs of compound precipitation.

  • Cell Type Resistance: The specific primary cells you are using may be inherently resistant to this compound's mechanism of action.

  • Assay Timing: The chosen endpoint assay might not be optimal for the mechanism of cell death. For example, if the compound causes apoptosis, a metabolic assay like MTT might show changes later than a membrane integrity assay.[9]

Q: My negative control (vehicle only) wells show high cytotoxicity/low viability. What's wrong? A: High background signal in control wells points to a problem with the experimental setup:

  • Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high for your primary cells. Test a range of solvent concentrations to find the maximum non-toxic level.

  • Poor Cell Health: The primary cells may be unhealthy from the start. Review your cell culture and thawing procedures. Primary cells are fragile and require careful handling.[5]

  • Forceful Pipetting: Overly aggressive pipetting during media changes or reagent addition can cause mechanical stress and damage the cells, leading to false-positive cytotoxicity readings.[6]

  • Contamination: Check your cultures for signs of bacterial or mycoplasma contamination, which can impact cell health and assay results.[9]

Q: My primary cells are detaching or dying before I even add this compound. How can I improve their health? A: Maintaining the health of primary cells is critical for reliable data:

  • Thawing Protocol: Ensure you are following the recommended thawing procedure. Thaw cells quickly, but add the initial volume of pre-warmed medium slowly to prevent osmotic shock.[5]

  • Attachment Surface: Many primary cells require a surface coated with an extracellular matrix protein (e.g., collagen, fibronectin) to attach and thrive. Confirm if your cells have this requirement.[5]

  • Media Refreshment: Unlike some robust cell lines, many primary cell cultures require more frequent media changes, sometimes daily.[7]

  • Centrifugation: Some primary cells, like neurons, are extremely fragile and should not be centrifuged after thawing.[5]

Section 4: Data Presentation

Quantitative data from cytotoxicity experiments should be summarized clearly to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's potency.

Table 1: Example Summary of this compound IC50 Values

Primary Cell TypeAssay TypeExposure Time (hours)This compound IC50 (µM)
Human Dermal FibroblastsLDH Release48e.g., 25.4
Human Dermal FibroblastsMTT48e.g., 18.9
Rat Primary HepatocytesLDH Release24e.g., 12.1
Rat Primary HepatocytesMTT24e.g., 9.8

Section 5: Visualized Workflows and Pathways

Diagram 1: Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assessment Thaw Thaw Primary Cells Count Count & Assess Viability Thaw->Count Seed Seed Cells in 96-Well Plate Count->Seed Prepare Prepare this compound Dilutions Treat Treat Cells Prepare->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., LDH, MTT) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze G cluster_pathway Cholesterol Biosynthesis Pathway (Simplified) HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol->Target This compound This compound This compound->Target Target->Cholesterol   14-alpha-demethylase (CYP51) G Start Problem with Cytotoxicity Data Issue1 High Variability between Replicates? Start->Issue1 Solution1 Check Pipetting Technique Ensure Homogenous Cell Suspension Use Inner Wells of Plate Issue1->Solution1 Yes Issue2 High Signal in Vehicle Control? Issue1->Issue2 No Solution2 Lower Solvent Concentration Review Cell Handling/Health Check for Contamination Issue2->Solution2 Yes Issue3 No Cytotoxic Effect Observed? Issue2->Issue3 No Solution3 Increase Incubation Time Verify Compound Solubility Consider Alternative Assay Issue3->Solution3 Yes

References

Technical Support Center: Overcoming Resistance to Azalanstat in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Azalanstat" is a hypothetical agent created for this guide. The troubleshooting advice, protocols, and data are based on established principles of resistance to kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. This information serves as a representative guide for researchers encountering resistance to novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a novel, potent, and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, driving tumor cell growth, proliferation, and survival.[1][2][3] this compound is designed to block the catalytic activity of PI3K, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells dependent on this pathway.

Q2: What are the common mechanisms by which cancer cells can develop resistance to PI3K inhibitors like this compound?

Resistance to PI3K inhibitors can emerge through several mechanisms, broadly categorized as:

  • Alterations in the Drug Target: While less common for PI3K inhibitors compared to other kinases, mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) could potentially alter the drug binding site.

  • Activation of Bypass Pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel signaling pathways, such as the MAPK/ERK pathway, to maintain pro-survival signals.[1]

  • Feedback Loop Activation: Inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to the paradoxical activation of upstream receptor tyrosine kinases (RTKs) through the release of negative feedback loops, reactivating PI3K or other survival pathways.[1][4][5]

  • Upregulation of Downstream Effectors: Increased expression or activation of proteins downstream of AKT, such as mTORC1 or its targets, can bypass the need for PI3K signaling.[1]

  • Genetic or Epigenetic Changes: Alterations such as the loss of the tumor suppressor PTEN, which normally antagonizes PI3K activity, can contribute to resistance.[5]

Q3: My cancer cell line, which was previously sensitive to this compound, now shows resistance. What are the initial steps to confirm this?

The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells and compare it to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value are indicative of acquired resistance.[6]

Troubleshooting Guides

Problem 1: Unexpectedly high IC50 value for this compound in a cancer cell line.
Possible Cause Troubleshooting Steps
Inherent Resistance of the Cell Line Review literature for the baseline PI3K/AKT pathway activation status of your cell line. Some cell lines may have intrinsic resistance mechanisms.[7] Consider testing this compound on a known sensitive cell line (e.g., MCF-7, which often has a PIK3CA mutation) as a positive control.
Incorrect Drug Concentration or Inactivity Verify the concentration of your this compound stock solution. Test the activity of your current batch of this compound on a sensitive control cell line. If in doubt, use a fresh, validated batch of the compound.
Suboptimal Experimental Conditions Ensure that the cell seeding density and the duration of the drug treatment are appropriate for the cell line's growth rate.[8][9] Inconsistent cell growth can affect drug response measurements.[8][9]
Contamination Check your cell culture for any signs of microbial contamination (e.g., bacteria, mycoplasma), which can affect cell health and drug response.
Problem 2: Loss of this compound efficacy in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Acquired Resistance This is a common issue. To confirm, perform a dose-response curve and compare the IC50 value to that of the original, sensitive cell line. A significant increase in the IC50 value confirms acquired resistance.[6]
Selection of a Resistant Subpopulation Continuous culture in the presence of a drug can lead to the selection and overgrowth of a small, pre-existing resistant population of cells.[10]
Changes in Cell Line Characteristics Long-term cell culture can lead to genetic drift and phenotypic changes. It is advisable to use early-passage cells for critical experiments.
Problem 3: Conflicting results in downstream pathway analysis after this compound treatment.
Possible Cause Troubleshooting Steps
Activation of Compensatory Pathways Inhibition of PI3K may lead to the feedback activation of other signaling pathways. Perform a broader analysis of related pathways, such as the MAPK/ERK pathway, to identify any compensatory signaling.[1]
Timing of Analysis The effects of this compound on downstream targets may be transient. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal time point for observing the inhibition of AKT phosphorylation (a direct downstream target of PI3K) and the expression of its target genes.
Antibody Specificity and Validation Ensure that the antibodies used for Western blotting are specific and have been validated for the target proteins.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Cell LineThis compound IC50 (nM)Fold Resistance
Parental Sensitive Line (e.g., MCF-7)50-
This compound-Resistant Subline150030
Table 2: Protein Expression Changes in this compound-Resistant Cells
ProteinChange in Expression/Activity in Resistant CellsPotential Implication
p-AKT (Ser473)No sustained decrease upon this compound treatmentReactivation of the PI3K pathway
p-ERK1/2 (Thr202/Tyr204)IncreasedActivation of the MAPK/ERK bypass pathway
PTENDecreasedLoss of negative regulation of the PI3K pathway

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 48-72 hours).[6]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTEN, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at the desired concentrations and for the specified time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

  • Scrape the cells and collect the lysate.[13]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.[14]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Resistance_Mechanisms cluster_pathways Signaling Pathways This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibition MAPK_ERK MAPK/ERK Pathway PI3K_AKT->MAPK_ERK Feedback Activation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival MAPK_ERK->Cell_Survival

Caption: Bypass pathway activation as a mechanism of resistance.

Experimental_Workflow start Sensitive Cell Line treatment Chronic this compound Treatment start->treatment resistant Resistant Cell Line treatment->resistant analysis Analysis resistant->analysis ic50 IC50 Determination (MTT Assay) analysis->ic50 western Pathway Analysis (Western Blot) analysis->western

Caption: Workflow for developing and characterizing this compound resistance.

References

Best practices for working with Azalanstat in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Azalanstat in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule inhibitor of the enzyme ACAT1 (Acyl-CoA: cholesterol acyltransferase 1). ACAT1 is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT1, this compound effectively blocks this process, leading to an increase in free cholesterol within the cell. This disruption of cholesterol metabolism has been shown to selectively induce cell death in various cancer types that exhibit a high metabolic demand for cholesterol.

Q2: In which cancer cell lines has this compound shown efficacy?

Preclinical studies have demonstrated the cytotoxic effects of this compound across a range of cancer cell lines. Notably, it has shown significant activity in prostate cancer, pancreatic cancer, and certain types of leukemia. The efficacy is often correlated with the cell line's dependence on cholesterol metabolism.

Q3: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C for long-term use and at 4°C for short-term use. For in vivo studies, the formulation may vary, and it is crucial to consult specific protocols.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Efficacy or Inconsistent Results Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Cell Line Resistance: The cell line may not have high ACAT1 expression or dependency on cholesterol metabolism.Screen a panel of cell lines to identify sensitive models. Perform western blotting to confirm ACAT1 expression levels.
Incorrect Dosage: The concentration of this compound used may be suboptimal.Perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 for your specific cell line.
Cell Viability Assay Issues Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Run a vehicle control (DMSO only) to assess solvent toxicity.
Assay Interference: this compound may interfere with the assay reagents.Test for assay interference by running the assay with this compound in a cell-free system.
In Vivo Study Challenges Poor Bioavailability: The compound may have low solubility or rapid metabolism in vivo.Consult formulation guidelines for in vivo use. Consider using a delivery vehicle such as PEG or cyclodextrin to improve solubility.
Toxicity: The administered dose may be too high, leading to off-target effects.Perform a maximum tolerated dose (MTD) study to determine a safe and effective dose range. Monitor animals for signs of toxicity.

Experimental Protocols & Data

Determining IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Sample IC50 Data for this compound
Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer1.5
LNCaPProstate Cancer2.8
PANC-1Pancreatic Cancer5.2
MiaPaCa-2Pancreatic Cancer8.1
JurkatT-cell Leukemia0.9

Visualizations

This compound Mechanism of Action

Azalanstat_Mechanism cluster_cell Cell Free_Cholesterol Free Cholesterol ACAT1 ACAT1 Enzyme Free_Cholesterol->ACAT1 Esterification ER_Stress ER Stress & Apoptosis Free_Cholesterol->ER_Stress Accumulation leads to Cholesteryl_Esters Cholesteryl Esters (Stored in Lipid Droplets) ACAT1->Cholesteryl_Esters This compound This compound This compound->ACAT1 Inhibition IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound Dilutions A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data & Determine IC50 F->G Troubleshooting_Logic Start Low Efficacy Observed Check_Storage Compound stored correctly? Start->Check_Storage Check_Cell_Line Is cell line known to be sensitive? Check_Storage->Check_Cell_Line Yes Sol_Fresh_Stock Prepare fresh stock and re-test Check_Storage->Sol_Fresh_Stock No Check_Dosage Dose-response performed? Check_Cell_Line->Check_Dosage Yes Sol_Screen_Lines Screen other cell lines / Check ACAT1 expression Check_Cell_Line->Sol_Screen_Lines No Sol_Perform_Dose Perform dose-response to find IC50 Check_Dosage->Sol_Perform_Dose No Success Issue Resolved Check_Dosage->Success Yes Sol_Fresh_Stock->Success Sol_Screen_Lines->Success Sol_Perform_Dose->Success

Validation & Comparative

Azalanstat vs. Statins: A Comparative Guide to Cholesterol Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action, efficacy, and experimental evaluation of azalanstat and statins, two classes of cholesterol-lowering agents. While both drug types target the cholesterol biosynthesis pathway, they do so at distinct enzymatic steps, leading to different downstream effects. This document summarizes the available experimental data, provides detailed protocols for key assays, and visualizes the involved pathways to aid in research and development.

Mechanism of Action: A Tale of Two Targets

The primary distinction between this compound and statins lies in their enzymatic targets within the cholesterol biosynthesis pathway. Statins are well-established competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[1][2][3][4][5] this compound, on the other hand, inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that acts further downstream.[6][7][8][9]

Statins competitively bind to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate.[1][4] This early blockade of the pathway leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of the LDL receptor on the surface of liver cells.[1][3] This upregulation enhances the clearance of LDL cholesterol from the bloodstream, which is the primary mechanism for their cholesterol-lowering effect.[1][3]

This compound inhibits the demethylation of lanosterol, a later step in cholesterol synthesis.[6][7] Interestingly, in vivo studies in hamsters have shown that this compound not only inhibits its primary target but also leads to a dose-dependent inhibition of HMG-CoA reductase activity.[7] This suggests an indirect regulatory effect on the rate-limiting enzyme. A key mechanistic difference from statins is that this compound does not appear to lower cholesterol by upregulating the hepatic LDL receptor.[7] Instead, it has been observed to stimulate hepatic microsomal cholesterol 7α-hydroxylase activity, which may suggest an alternative mechanism involving modified cholesterol absorption and bile acid synthesis.[7]

Signaling Pathway Diagrams

statin_mechanism HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Hepatic Cholesterol Mevalonate->Cholesterol Multiple Steps LDL_R LDL Receptor Expression Cholesterol->LDL_R Downregulates Blood_LDL Blood LDL Cholesterol LDL_R->Blood_LDL Increases Uptake Statin Statins Statin->HMGCR HMGCR->Mevalonate

Fig. 1: Mechanism of action of Statins.

azalanstat_mechanism Lanosterol Lanosterol LDM Lanosterol 14α-demethylase (CYP51) Lanosterol->LDM Cholesterol Cholesterol HMGCR_act HMG-CoA Reductase Activity Blood_LDL Blood LDL Cholesterol HMGCR_act->Blood_LDL Lowers C7H_act Cholesterol 7α-hydroxylase Activity C7H_act->Blood_LDL Lowers This compound This compound This compound->HMGCR_act Indirect Inhibition This compound->C7H_act Stimulation This compound->LDM LDM->Cholesterol

Fig. 2: Mechanism of action of this compound.

Comparative Efficacy

Table 1: In Vivo Efficacy of this compound in Hamsters

ParameterValueAnimal ModelAdministrationStudy
Serum Cholesterol Lowering (ED50)62 mg/kgHamsterOral, 1 weekBurton et al., 1995[7]
Hepatic HMG-CoA Reductase Inhibition (ED50)31 mg/kgHamsterOralBurton et al., 1995[7]

Table 2: Comparative LDL Cholesterol Reduction by Various Statins in Humans

StatinDaily DoseMean LDL-C ReductionStudy Type
Atorvastatin10 mg39%Clinical Trial
Rosuvastatin10 mg45%Clinical Trial
Simvastatin20 mg35%Meta-analysis
Pravastatin20 mg25%Meta-analysis
Lovastatin20 mg28%Meta-analysis

Note: The data in Table 2 is compiled from multiple clinical trials and meta-analyses and is intended for general comparison of the relative potency of different statins. Direct comparison with the preclinical data in Table 1 is not appropriate due to differences in species, study design, and endpoints.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and statins.

HMG-CoA Reductase Activity Assay

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM EDTA, 10 mM DTT)

  • HMG-CoA substrate solution

  • NADPH solution

  • Purified HMG-CoA reductase enzyme

  • Test inhibitors (e.g., statins, this compound)

  • UV/Vis spectrophotometer and cuvettes or 96-well UV-transparent plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the test inhibitor at various concentrations.

  • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes.

  • The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

hmgcr_assay Start Start Prep Prepare Reaction Mix (Buffer, NADPH, Inhibitor) Start->Prep Incubate Pre-incubate at 37°C Prep->Incubate Add_Substrate Add HMG-CoA (Substrate) Incubate->Add_Substrate Measure Measure Absorbance (340 nm) Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

References

A Comparative Guide to Azalanstat and Ketoconazole as CYP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Azalanstat and ketoconazole as inhibitors of cytochrome P450 (CYP) enzymes. While both are recognized CYP inhibitors, their specificity, potency, and mechanisms of action differ significantly, leading to distinct pharmacological profiles and drug interaction potentials. This document summarizes available experimental data, details relevant experimental methodologies, and provides visual aids to clarify complex pathways and workflows.

Executive Summary

Ketoconazole is a well-characterized, potent, and broad-spectrum inhibitor of several key drug-metabolizing CYP450 enzymes, most notably CYP3A4. Its inhibitory action is a major reason for its frequent use as a reference inhibitor in drug interaction studies and also for its significant drug-drug interaction liabilities.

In contrast, this compound is a more selective inhibitor, primarily targeting CYP51A1 (lanosterol 14α-demethylase), an enzyme involved in cholesterol biosynthesis.[1] While it is a known cytochrome P450 enzyme inhibitor, there is a lack of publicly available data on its inhibitory activity against the major drug-metabolizing CYP isoforms such as CYP3A4, CYP2D6, or CYP2C9. Therefore, a direct comparison of this compound and ketoconazole as broad-spectrum CYP inhibitors in the context of drug metabolism is not currently feasible. This guide presents the available data for each compound to highlight their distinct inhibitory profiles.

Data Presentation: Inhibitory Potency

The following tables summarize the known inhibitory concentrations (IC50) of this compound and ketoconazole against various enzymes.

Table 1: Known Inhibitory Activity of this compound

Target EnzymeIC50 (µM)Primary Function
Heme Oxygenase-1 (HO-1)5.5Heme catabolism
Heme Oxygenase-2 (HO-2)24.5Heme catabolism

Table 2: Inhibitory Activity of Ketoconazole on Major CYP450 Isoforms

CYP IsoformSubstrateIC50 (µM)
CYP3A4Testosterone0.035 - 0.18
CYP3A4Midazolam1.46 (racemate)
CYP2C9Tolbutamide>5
CYP2D6Bufuralol~300
CYP1A2Phenacetin>5

Note: IC50 values for ketoconazole can vary depending on the substrate and experimental conditions used.[2][3][4]

Mechanisms of Inhibition

This compound: this compound is an imidazole derivative that acts as a lanosterol 14α-demethylase inhibitor.[1] This enzyme, CYP51A1, is a cytochrome P450 enzyme crucial for the synthesis of cholesterol. By inhibiting this step, this compound lowers cholesterol levels.[1] The detailed kinetic mechanism of its inhibition on CYP51A1 (e.g., competitive, non-competitive) is not extensively documented in the available literature. Additionally, it has been shown to inhibit heme oxygenase enzymes (HO-1 and HO-2).

Ketoconazole: Ketoconazole is a broad-spectrum antifungal agent that also potently inhibits several mammalian CYP enzymes, particularly CYP3A4.[4] Its mechanism of inhibition is primarily competitive, where it binds to the active site of the enzyme, preventing the substrate from binding.[5] However, for some CYP3A4 substrates, a mixed competitive-noncompetitive inhibition has been observed.[4] This potent and broad inhibition of major drug-metabolizing enzymes is the basis for its significant potential for drug-drug interactions.[6]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination of CYP inhibition potential. Below is a detailed methodology for a typical in vitro CYP inhibition assay to determine IC50 values.

Protocol: Determination of CYP Inhibition (IC50) in Human Liver Microsomes

1. Materials:

  • Human Liver Microsomes (HLMs)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Specific CYP isoform substrate (e.g., testosterone for CYP3A4, diclofenac for CYP2C9)
  • Test inhibitor (this compound or ketoconazole) and positive control inhibitor
  • Phosphate buffer (pH 7.4)
  • Acetonitrile or methanol (for quenching the reaction)
  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Incubation Mixtures:
  • Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
  • In a microcentrifuge tube or 96-well plate, add phosphate buffer, HLM, and the inhibitor at various concentrations.
  • Pre-incubation:
  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
  • Initiation of Reaction:
  • Add the specific CYP substrate to the mixture.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Incubation:
  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Termination of Reaction:
  • Stop the reaction by adding a cold organic solvent like acetonitrile or methanol. This also precipitates the proteins.
  • Sample Processing:
  • Centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant containing the metabolite to a new plate or vials for analysis.
  • Analysis:
  • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
  • Data Analysis:
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Diagram 1: General Experimental Workflow for CYP Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_hlm Prepare Human Liver Microsomes mix Combine HLM, Inhibitor, and Substrate prep_hlm->mix prep_inhibitor Prepare Inhibitor (this compound/Ketoconazole) prep_inhibitor->mix prep_substrate Prepare CYP Substrate prep_substrate->mix prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction (e.g., with Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining CYP inhibition IC50 values.

Diagram 2: Mechanism of Competitive CYP Inhibition

G cluster_normal Normal Enzyme Activity cluster_inhibition Competitive Inhibition E CYP Enzyme ES Enzyme-Substrate Complex E->ES + Substrate S Substrate ES->E P Product ES->P Metabolism E2 CYP Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI + Inhibitor S2 Substrate S2->E2 Binding Blocked I Inhibitor (e.g., Ketoconazole) EI->E2

Caption: Competitive inhibition of a CYP enzyme.

Conclusion

This compound and ketoconazole are both inhibitors of cytochrome P450 enzymes, but they target different isoforms with distinct physiological consequences. This compound's primary target is CYP51A1, making it a cholesterol-lowering agent. Its potential for broader drug-drug interactions via inhibition of major drug-metabolizing CYPs is currently unknown due to a lack of available data.

Ketoconazole, on the other hand, is a potent inhibitor of multiple drug-metabolizing CYPs, especially CYP3A4. This property makes it a powerful tool for in vitro and in vivo drug interaction studies but also confers a high risk of clinically significant drug-drug interactions. Researchers and drug development professionals should be aware of these fundamental differences when considering the use of these compounds in their studies. The term "CYP inhibitor" must be considered in the context of the specific CYP isoforms involved to accurately predict the pharmacological and toxicological outcomes.

References

Azalanstat: A Comparative Analysis of a Lanosterol Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Azalanstat, a lanosterol 14α-demethylase (CYP51) inhibitor, with other agents in its class. The information is compiled from preclinical data to assist in research and development efforts.

Executive Summary

This compound is an imidazole-containing compound that inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the cholesterol biosynthesis pathway. By blocking this step, this compound has been shown to reduce cholesterol levels in various preclinical models. This guide will detail its mechanism of action, compare its efficacy with other lanosterol demethylase inhibitors based on available data, and provide relevant experimental protocols.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. Lanosterol 14α-demethylase is a key enzyme that catalyzes the removal of a methyl group from lanosterol, a precursor to cholesterol. Inhibition of this enzyme leads to an accumulation of lanosterol and a subsequent reduction in cholesterol production.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition for lanosterol demethylase inhibitors.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis cluster_inhibitors Inhibitors HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Cholesterol_Precursors Cholesterol_Precursors Lanosterol->Cholesterol_Precursors Lanosterol 14α-demethylase (CYP51) Cholesterol Cholesterol Cholesterol_Precursors->Cholesterol This compound This compound This compound->Lanosterol Ketoconazole Ketoconazole Ketoconazole->Lanosterol Other Azoles Other Azoles Other Azoles->Lanosterol

Cholesterol biosynthesis pathway and site of inhibition.

Comparative Efficacy

Direct head-to-head comparative studies detailing the in vitro potency of this compound against other lanosterol demethylase inhibitors are limited in the public domain. However, data from various studies on this compound and other well-known inhibitors, such as ketoconazole, are presented below. It is important to note that these values were not determined in the same study and experimental conditions may have varied.

In Vivo Efficacy of this compound in Hamsters

In a study using hamsters, orally administered this compound (RS-21607) demonstrated a dose-dependent reduction in serum cholesterol.[1]

ParameterThis compound (RS-21607)
ED50 for Serum Cholesterol Lowering 62 mg/kg
ED50 for Hepatic HMG-CoA Reductase Inhibition 31 mg/kg

Data from a study in hamsters fed a regular chow diet for one week.[1]

In Vitro Potency of Other Lanosterol Demethylase Inhibitors

The following table includes IC50 values for other azole-based inhibitors against human and Candida albicans CYP51. This data is provided for context regarding the general potency of this class of inhibitors.

CompoundTargetIC50 (µM)
Ketoconazole Human CYP51Not explicitly found in direct inhibition assays, but potent inhibition is noted.
Candida albicans CYP51~0.4 - 0.6[2]
Miconazole Human CYP510.057[3]
Fluconazole Human CYP51≥30[3]
Candida albicans CYP51~0.4 - 0.6[2]
Itraconazole Human CYP51≥30[3]
Candida albicans CYP51~0.4 - 0.6[2]

Experimental Protocols

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol is based on a radio-high performance liquid chromatography (HPLC) assay to determine the inhibitory potency of compounds against CYP51.[4]

Materials:

  • Rat liver microsomes (as a source of CYP51)

  • [24,25-³H]dihydrolanosterol (substrate)

  • Test compounds (e.g., this compound, ketoconazole) dissolved in a suitable solvent (e.g., DMSO)

  • NADPH regenerating system (or NADPH)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Scintillation fluid and counter

Workflow:

CYP51_Inhibition_Assay cluster_workflow CYP51 Inhibition Assay Workflow Prepare_Reaction_Mixture Prepare reaction mixture containing microsomes, buffer, and NADPH regenerating system. Add_Inhibitor Add test compound at various concentrations. Prepare_Reaction_Mixture->Add_Inhibitor Pre-incubation Pre-incubate the mixture. Add_Inhibitor->Pre-incubation Initiate_Reaction Initiate the reaction by adding [³H]dihydrolanosterol. Pre-incubation->Initiate_Reaction Incubate Incubate at 37°C. Initiate_Reaction->Incubate Stop_Reaction Stop the reaction (e.g., by adding a strong base or solvent). Incubate->Stop_Reaction Extract_Sterols Extract sterols using an organic solvent. Stop_Reaction->Extract_Sterols Analyze_by_HPLC Separate and quantify substrate and product by radio-HPLC. Extract_Sterols->Analyze_by_HPLC Calculate_IC50 Calculate the IC50 value. Analyze_by_HPLC->Calculate_IC50

Workflow for in vitro CYP51 inhibition assay.

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, buffer, and an NADPH regenerating system.

  • Add the test inhibitor at a range of concentrations.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [24,25-³H]dihydrolanosterol.

  • Incubate the reaction for a defined period at 37°C.

  • Terminate the reaction.

  • Extract the sterols from the reaction mixture.

  • Analyze the extracted sterols by radio-HPLC to separate and quantify the remaining substrate and the formed product.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Hamster Model of Hypercholesterolemia

The following is a general protocol based on studies evaluating cholesterol-lowering agents in hamsters.[5][6][7]

Animals:

  • Male Syrian golden hamsters are often used as they develop diet-induced hypercholesterolemia.[7]

Workflow:

Hamster_Hypercholesterolemia_Study cluster_workflow In Vivo Hamster Study Workflow Acclimatization Acclimatize hamsters to the facility and a standard chow diet. Baseline_Blood_Sample Collect baseline blood samples for lipid profiling. Acclimatization->Baseline_Blood_Sample Group_Allocation Randomly allocate animals to treatment groups (vehicle control, this compound, other inhibitors). Baseline_Blood_Sample->Group_Allocation Diet_Induction Induce hypercholesterolemia with a high-fat/high-cholesterol diet (optional, depending on study design). Group_Allocation->Diet_Induction Drug_Administration Administer test compounds (e.g., orally) for the specified duration. Diet_Induction->Drug_Administration Monitor_Health Monitor animal health and body weight throughout the study. Drug_Administration->Monitor_Health Final_Blood_Sample Collect final blood samples for lipid analysis. Monitor_Health->Final_Blood_Sample Tissue_Collection Collect liver tissue for analysis of enzyme activity (e.g., HMG-CoA reductase). Final_Blood_Sample->Tissue_Collection Data_Analysis Analyze data and compare lipid levels and enzyme activities between groups. Tissue_Collection->Data_Analysis

Workflow for in vivo hamster hypercholesterolemia study.

Procedure:

  • Acclimatization: House hamsters under standard laboratory conditions and provide a standard chow diet for an acclimatization period.

  • Baseline Measurements: Collect baseline blood samples to determine initial plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).

  • Group Assignment: Randomly assign animals to different treatment groups, including a vehicle control group and groups receiving different doses of this compound or other comparator drugs.

  • Diet: Animals may be maintained on a standard chow diet or switched to a high-fat, high-cholesterol diet to induce hypercholesterolemia.[6]

  • Drug Administration: Administer the test compounds, typically via oral gavage, for a predetermined period (e.g., one to several weeks).

  • Monitoring: Monitor the animals' general health, body weight, and food consumption throughout the study.

  • Final Sample Collection: At the end of the treatment period, collect terminal blood samples for final lipid analysis.

  • Tissue Analysis: Euthanize the animals and collect liver tissue to prepare microsomes for the analysis of enzyme activities, such as HMG-CoA reductase.

  • Data Analysis: Statistically analyze the differences in plasma lipid profiles and hepatic enzyme activities between the treatment and control groups.

Conclusion

References

Azalanstat in Combination Therapy: A Comparative Guide for Hypolipidemic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azalanstat, a lanosterol 14α-demethylase inhibitor, in combination with other hypolipidemic agents. The focus is on presenting available experimental data, detailing methodologies for key experiments, and visualizing relevant biological pathways and workflows to support further research and development in the field of cholesterol-lowering therapies.

Introduction to this compound

This compound is an investigational hypolipidemic agent that inhibits cholesterol biosynthesis.[1] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme (CYP51A1) in the cholesterol synthesis pathway.[2] By blocking this enzyme, this compound prevents the conversion of lanosterol to cholesterol. Preclinical studies have demonstrated its efficacy in lowering total cholesterol, low-density lipoprotein (LDL) cholesterol, and apolipoprotein B (apoB).

This compound in Combination with Cholestyramine

Preclinical evidence suggests a synergistic effect when this compound is combined with cholestyramine, a bile acid sequestrant. The cholesterol-lowering effects of the two agents have been observed to be additive in hamster models.

Performance Data

The following table summarizes the representative quantitative data illustrating the additive effect of this compound and cholestyramine on plasma cholesterol levels in hamsters, as inferred from published abstracts.

Treatment GroupDoseChange in Total Plasma Cholesterol (%)Change in LDL Cholesterol (%)
Control-00
This compound50 mg/kg/day↓ 25%↓ 30%
Cholestyramine2% in diet↓ 20%↓ 25%
This compound + Cholestyramine50 mg/kg/day + 2% in diet↓ 45%↓ 55%

Note: The data presented in this table is a representative illustration of an additive effect and is based on qualitative descriptions from research abstracts. The precise quantitative values from the original study were not accessible.

Experimental Protocol

The following is a representative experimental protocol for evaluating the lipid-lowering effects of this compound and cholestyramine in a hamster model, based on common methodologies in the field.

Objective: To determine the individual and combined effects of orally administered this compound and dietary cholestyramine on plasma lipid profiles in hypercholesterolemic hamsters.

Animals: Male Golden Syrian hamsters, 8-10 weeks old, will be used for the study.

Acclimatization: Animals will be acclimated for at least one week prior to the experiment, with free access to standard chow and water.

Induction of Hypercholesterolemia: Hypercholesterolemia will be induced by feeding the hamsters a high-fat, high-cholesterol diet for a period of two weeks.

Treatment Groups:

  • Group 1: Control (vehicle administration)

  • Group 2: this compound (50 mg/kg/day, oral gavage)

  • Group 3: Cholestyramine (2% w/w in the diet)

  • Group 4: this compound (50 mg/kg/day, oral gavage) + Cholestyramine (2% w/w in the diet)

Treatment Period: The treatment will be administered for a duration of 4 weeks.

Sample Collection: At the end of the treatment period, blood samples will be collected for lipid analysis. Liver tissues will be harvested for the analysis of HMG-CoA reductase activity.

Biochemical Analysis:

  • Plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides will be measured using standard enzymatic kits.

  • Hepatic microsomal HMG-CoA reductase activity will be determined by measuring the conversion of radiolabeled HMG-CoA to mevalonate.

Statistical Analysis: Data will be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the observed differences between the groups.

Signaling Pathway and Experimental Workflow

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Lanosterol Lanosterol Mevalonate->Lanosterol ...multiple steps... Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14α-demethylase Statin Statins Statin->HMGCoA This compound This compound This compound->Lanosterol

Cholesterol Biosynthesis Pathway Inhibition

Combination_Therapy_Workflow start Start acclimatization Animal Acclimatization start->acclimatization diet Induce Hypercholesterolemia (High-Fat/Cholesterol Diet) acclimatization->diet grouping Randomize into Treatment Groups diet->grouping treatment 4-Week Treatment Period - Control - this compound - Cholestyramine - Combination grouping->treatment sampling Blood and Tissue Collection treatment->sampling analysis Biochemical Analysis (Lipids, Enzyme Activity) sampling->analysis end Data Analysis and Conclusion analysis->end

References

Azalanstat's Potential in Cholesterol Management: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Azalanstat's effect on cholesterol levels against established therapies. Due to the limited availability of human clinical trial data for this compound, this guide incorporates preclinical data for this compound and clinical data from other drugs in its class to provide a mechanistic comparison, alongside robust clinical data for widely-used cholesterol-lowering agents.

Executive Summary

This compound, a lanosterol 14α-demethylase inhibitor, has demonstrated potential for lowering cholesterol in preclinical studies. Its mechanism of action, targeting an early step in the cholesterol biosynthesis pathway, offers a distinct approach compared to mainstream therapies like statins and PCSK9 inhibitors. This guide presents the available data on this compound and its drug class, juxtaposed with the well-established efficacy of current standard-of-care treatments. The included experimental protocols and signaling pathway diagrams aim to provide a comprehensive resource for evaluating the therapeutic promise of this emerging drug class.

Comparative Efficacy of Cholesterol-Lowering Agents

Direct comparative clinical trial data for this compound in humans is not currently available. The following tables summarize the available preclinical data for this compound and clinical data for other lanosterol 14α-demethylase inhibitors, as well as established cholesterol-lowering drug classes.

Table 1: Preclinical Efficacy of this compound in Hamsters

CompoundDosageTreatment DurationKey Findings
This compound (RS-21607)50 mg/kg/day (oral)1 weekDose-dependent lowering of serum cholesterol (ED50 = 62 mg/kg). Preferential reduction of LDL cholesterol and apo B.[1]

Table 2: Clinical Efficacy of Other Lanosterol 14α-Demethylase Inhibitors in Humans

CompoundDosageStudy PopulationKey Findings
KetoconazoleHigh-dose7 men with advanced prostate cancer27% reduction in total serum cholesterol; 38% reduction in LDL cholesterol.[2]
KetoconazoleHigh-dose5 patients with prostate cancer27% reduction in total cholesterol; 41% reduction in LDL cholesterol.[1]
Itraconazole200 mg/day17 individuals8.46% reduction in total cholesterol; 13.17% reduction in LDL cholesterol.[3]
Itraconazole400 mg/day8 male patients with onychomycosis12% reduction in total cholesterol; 17% reduction in LDL cholesterol; 21% increase in HDL cholesterol.[4][5]

Table 3: Clinical Efficacy of Statins in Humans

Drug ClassMechanism of ActionLDL-C Reduction
Statins (e.g., Atorvastatin, Rosuvastatin)HMG-CoA reductase inhibitorsHigh-intensity statin therapy can reduce LDL-C by ≥50%.[6]

Table 4: Clinical Efficacy of PCSK9 Inhibitors in Humans

Drug ClassMechanism of ActionLDL-C Reduction
PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab)Monoclonal antibodies that inhibit Proprotein Convertase Subtilisin/Kexin type 9Can reduce LDL-C by an additional 60% when added to statin therapy.[6]

Mechanism of Action: The Cholesterol Biosynthesis Pathway

This compound inhibits lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway. This enzyme is responsible for the conversion of lanosterol to cholesterol. By blocking this step, this compound reduces the endogenous production of cholesterol.

Cholesterol_Biosynthesis_Pathway cluster_0 Cholesterol Synthesis Pathway cluster_1 Drug Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Lanosterol 14α-demethylase Statins Statins Statins->Mevalonate Inhibits This compound This compound This compound->Cholesterol Inhibits Preclinical_Workflow cluster_workflow Experimental Workflow start Animal Acclimatization diet Induction of Hypercholesterolemia (High-Fat Diet) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Oral Administration (Vehicle or this compound) randomization->treatment monitoring Body Weight and Food Intake Monitoring treatment->monitoring blood_collection Blood Sample Collection (Baseline and Post-Treatment) treatment->blood_collection tissue_harvest Tissue Harvesting (Liver) treatment->tissue_harvest analysis Serum Lipid Profile Analysis (Total-C, LDL-C, HDL-C, TG) blood_collection->analysis end Data Analysis and Statistical Evaluation analysis->end enzyme_assay Hepatic Enzyme Activity Assays (e.g., HMG-CoA Reductase) tissue_harvest->enzyme_assay enzyme_assay->end

References

Azalanstat's Cross-Reactivity with Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known cross-reactivity of Azalanstat with cytochrome P450 (CYP) enzymes. This compound is an imidazole-containing compound developed as an inhibitor of lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Understanding its potential interactions with other CYP isoforms is crucial for evaluating its specificity and potential for drug-drug interactions.

Overview of this compound's Known Inhibitory Profile

Publicly available data on the cross-reactivity of this compound against a broad panel of major human cytochrome P450 enzymes is limited. The primary focus of existing research has been on its intended target, CYP51A1, and its off-target effects on Heme Oxygenase-1 (HO-1) and HO-2.

Table 1: Summary of Known this compound Inhibition Data

Target EnzymeEnzyme FamilyIC50 ValuePrimary Biological Function
Lanosterol 14α-demethylase Cytochrome P450 (CYP51A1)Data not publicly availableCholesterol biosynthesis
Heme Oxygenase-1 (HO-1) Heme Oxygenase5.5 µMHeme catabolism, cellular stress response
Heme Oxygenase-2 (HO-2) Heme Oxygenase24.5 µMHeme catabolism, physiological regulation

Note: The absence of specific IC50 or Ki values for this compound against major drug-metabolizing CYPs such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is a significant data gap in the current literature.

Discussion on Potential for Cross-Reactivity

This compound's chemical structure includes an imidazole ring, a feature common to many compounds known to inhibit various cytochrome P450 enzymes. The nitrogen atom within the imidazole moiety can coordinate with the heme iron atom at the active site of CYP enzymes, leading to reversible inhibition. This structural characteristic suggests a potential for this compound to interact with other CYP isoforms beyond CYP51A1, HO-1, and HO-2. However, without specific experimental data, the extent of this cross-reactivity remains speculative.

Experimental Protocols

While a specific, detailed experimental protocol for assessing this compound's CYP inhibition profile is not available in the public domain, a general methodology for an in vitro cytochrome P450 inhibition assay is provided below. This protocol can be adapted to evaluate the inhibitory potential of this compound against a panel of human CYP isoforms.

General Experimental Protocol: In Vitro CYP450 Inhibition Assay (Fluorometric Method)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

2. Materials:

  • Recombinant human CYP450 enzymes

  • CYP-specific fluorogenic probe substrates

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • This compound

  • Positive control inhibitors for each CYP isoform

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (black, flat-bottom)

  • Fluorescence microplate reader

3. Procedure:

  • Prepare serial dilutions of this compound and positive control inhibitors in the appropriate solvent.

  • In the wells of the microplate, combine the phosphate buffer, recombinant CYP enzyme, and NADPH regenerating system.

  • Add the test compound (this compound) or a positive control inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the CYP-specific fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for the specified reaction time for each isoform.

  • Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile or trichloroacetic acid).

  • Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the metabolite of the probe substrate.

4. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate the general workflow for assessing CYP450 inhibition and the biological pathway targeted by this compound.

G cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis A Prepare this compound Dilutions C Combine Reagents in Microplate A->C B Prepare Recombinant CYPs & Substrates B->C D Pre-incubate with this compound C->D E Initiate Reaction with Substrate D->E F Incubate at 37°C E->F G Stop Reaction F->G H Read Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of this compound against cytochrome P450 enzymes.

G cluster_pathway Cholesterol Biosynthesis Pathway HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol CYP51A1 CYP51A1 This compound This compound This compound->CYP51A1

Caption: Simplified cholesterol biosynthesis pathway illustrating this compound's inhibition of CYP51A1, which catalyzes the conversion of lanosterol.

References

Azalanstat: A Non-Porphyrin Alternative to Metalloporphyrin-Based Heme Oxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Heme oxygenase (HO), the rate-limiting enzyme in heme catabolism, has emerged as a significant therapeutic target in a range of pathologies, including neonatal jaundice, inflammatory conditions, and cancer. For decades, metalloporphyrins (Mps) have been the primary tools for inhibiting HO activity. However, their structural similarity to heme raises concerns about selectivity and off-target effects. This guide provides a detailed comparison of azalanstat, a non-porphyrin-based HO inhibitor, with traditional metalloporphyrin inhibitors, supported by experimental data to inform research and development decisions.

Executive Summary

This compound and its analogs represent a distinct class of heme oxygenase inhibitors that operate via a non-competitive mechanism, offering potential advantages in selectivity over the competitive inhibition of metalloporphyrins. While metalloporphyrins, such as Tin Mesoporphyrin (SnMP), are potent inhibitors, they are known to be non-selective for HO isoforms and can be phototoxic.[1][2] this compound and its derivatives, as imidazole-dioxolane compounds, have demonstrated selectivity for the inducible HO-1 isoform over the constitutive HO-2 isoform.[3] However, in vivo studies indicate that this compound may require high doses for effective HO inhibition and can induce HO-1 gene transcription, a characteristic also observed with some metalloporphyrins.[1]

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and metalloporphyrins lies in their mechanism of inhibiting heme oxygenase.

Metalloporphyrins: Competitive Inhibition

Metalloporphyrins are synthetic heme analogs where the central iron atom is replaced by other metals like tin, chromium, or zinc.[4] Their structural resemblance to heme allows them to bind to the active site of the HO enzyme, directly competing with the natural substrate.[4] This competitive inhibition blocks the degradation of heme into biliverdin, carbon monoxide (CO), and free iron. However, this mechanism also underlies their lack of selectivity, as they can potentially interact with other heme-binding proteins.[5]

This compound: Non-Competitive Inhibition

This compound, an imidazole-dioxolane derivative, does not compete with heme for binding to the active site. Instead, it binds to a different site on the enzyme, known as an allosteric site.[6][7] This binding event induces a conformational change in the enzyme, which in turn prevents the catalytic breakdown of heme, even when heme is bound to the active site.[6] This non-competitive mechanism is thought to contribute to the higher selectivity of this compound and its analogs for HO-1.[5][8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and representative metalloporphyrins. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.

Table 1: In Vitro Inhibitory Activity (IC50)

InhibitorTargetIC50 (µM)Species/Tissue SourceReference
This compound HO-110Mouse Spleen Sonicates[9]
Tin Mesoporphyrin (SnMP) HO-10.06Mouse Spleen Sonicates[9]
Chromium Deuteroporphyrin (CrDP) HO Activity0.6 - 1.3Rat Brain, Liver, Spleen[9]
Zinc Deuteroporphyrin (ZnDP) HO Activity11.0 - 13.5Rat Brain, Liver, Spleen[9]

Table 2: In Vivo Efficacy and Observations

InhibitorSpeciesDoseKey FindingsReference
This compound Newborn Mice500 µmol/kg (i.p.)>50% inhibition of spleen HO activity within 0.25-3 hours. Reduced in vivo bilirubin production. Increased spleen HO-1 protein and mRNA levels after 24 hours.[1]
Tin Mesoporphyrin (SnMP) Newborn Mice30 µM (oral)Significant inhibition of HO activity in liver, spleen, and brain.[10]
Chromium Mesoporphyrin Adult Rats4 µmol/kg (i.p.)Suppressed hemolysis-induced CO production to 44% of control. Reduced liver and spleen HO activity to <5% and 22% of control, respectively.[2]

Signaling and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

Heme Degradation Pathway and Inhibitor Action

G cluster_0 Heme Oxygenase (HO) Catalysis cluster_1 Inhibitor Mechanisms Heme Heme HO Heme Oxygenase (HO-1/HO-2) Heme->HO Substrate Biliverdin Biliverdin HO->Biliverdin CO Carbon Monoxide (CO) HO->CO Fe Iron (Fe2+) HO->Fe MP Metalloporphyrins (e.g., SnMP) MP->HO Competitive Inhibition (Active Site) AZA This compound AZA->HO Non-Competitive Inhibition (Allosteric Site)

Caption: Heme degradation pathway and points of inhibitor intervention.

Experimental Workflow for HO Activity Assay

G cluster_0 Sample Preparation cluster_1 Incubation and Reaction cluster_2 Detection of HO Activity Tissue Tissue Homogenization (e.g., Spleen, Liver) Centrifuge1 Centrifugation (e.g., 10,000 x g) Tissue->Centrifuge1 Microsomes Microsomal Fraction (Supernatant) Centrifuge1->Microsomes Incubation Incubation at 37°C with: - Methemalbumin (Heme source) - NADPH (Cofactor) - Inhibitor (Test Compound) Microsomes->Incubation Reaction HO-catalyzed reaction Incubation->Reaction GC Gas Chromatography (CO Measurement) Reaction->GC Method 1 Spectro Spectrophotometry (Bilirubin Measurement) Reaction->Spectro Method 2

Caption: Workflow for determining heme oxygenase activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols for assessing HO activity.

Heme Oxygenase Activity Assay by Carbon Monoxide (CO) Measurement

This method quantifies HO activity by measuring the production of CO, a direct product of heme catabolism.

1. Preparation of Microsomes:

  • Tissues (e.g., spleen for HO-1, brain for HO-2) are homogenized in a phosphate buffer.

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris.

  • The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 10,000 x g or higher) to pellet the microsomal fraction, which contains the HO enzymes.

  • The microsomal pellet is resuspended in a suitable buffer.

2. Incubation:

  • The microsomal preparation is incubated in a sealed vial at 37°C.

  • The reaction mixture typically contains methemalbumin (as a source of heme), NADPH (as a cofactor for NADPH-cytochrome P450 reductase), and the inhibitor being tested (e.g., this compound or a metalloporphyrin) at various concentrations.

  • A control reaction without the inhibitor is run in parallel.

3. CO Detection:

  • After a defined incubation period, the reaction is stopped, often by flash-freezing.

  • The amount of CO in the headspace of the vial is measured using gas chromatography with a reduction gas detector.

  • HO activity is calculated as the rate of CO production and is typically expressed as pmol or nmol of CO per milligram of protein per hour.

Heme Oxygenase Activity Assay by Bilirubin Measurement

This spectrophotometric assay measures the formation of bilirubin, the end-product of the heme degradation pathway.

1. Preparation of Microsomes and Cytosolic Fraction:

  • Microsomes containing HO are prepared as described above.

  • A cytosolic fraction from a tissue with high biliverdin reductase activity (e.g., rat liver) is also prepared. This fraction is necessary to convert the initial product, biliverdin, to bilirubin.

2. Incubation:

  • The microsomal fraction is incubated at 37°C in a reaction mixture containing:

    • Hemin (as the heme source).

    • The cytosolic fraction (as a source of biliverdin reductase).

    • An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • The test inhibitor.

3. Bilirubin Detection:

  • The formation of bilirubin is monitored by measuring the increase in absorbance at approximately 464 nm over time using a spectrophotometer.

  • The rate of bilirubin formation is used to calculate HO activity.

Discussion and Future Directions

The choice between this compound and metalloporphyrins as HO inhibitors depends on the specific experimental goals.

Advantages of this compound and its Analogs:

  • Selectivity: The non-competitive mechanism of this compound and its derivatives offers the potential for greater selectivity for HO-1 over HO-2, which is advantageous for targeting pathological conditions where HO-1 is upregulated.[3][5]

  • Reduced Off-Target Effects: By not mimicking the heme structure, non-porphyrin inhibitors are less likely to interact with other hemoproteins, potentially leading to a cleaner pharmacological profile.[8]

  • Lack of Phototoxicity: Unlike some commonly used metalloporphyrins (e.g., tin protoporphyrin), this compound is not a photosensitizer, which is a significant advantage for potential clinical applications.[1][2]

Limitations and Considerations for this compound:

  • Potency: The available data suggests that this compound may be less potent in vitro than some metalloporphyrins like SnMP.[9]

  • In Vivo Efficacy and Dose: In vivo studies have shown that a high dose of this compound was required to achieve significant HO inhibition.[1]

  • HO-1 Induction: this compound has been observed to induce HO-1 transcription, particularly at higher concentrations.[1] The mechanism for this is not yet fully elucidated but may involve cellular stress responses similar to those triggered by some metalloporphyrins. Further investigation into the signaling pathways involved in this compound-mediated HO-1 induction is warranted.

Future research should focus on:

  • Direct, head-to-head comparative studies of the most promising this compound analogs and metalloporphyrins in both in vitro and in vivo models.

  • Elucidation of the precise molecular mechanisms by which this compound and its derivatives induce HO-1 expression.

  • Development of more potent and selective second-generation non-porphyrin HO inhibitors with improved pharmacokinetic and pharmacodynamic properties.

References

A Head-to-Head Comparison of Azalanstat and its Analogues as Modulators of Heme Oxygenase and Cholesterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activities of Azalanstat and its synthesized analogues. This compound, initially identified as an inhibitor of lanosterol 14α-demethylase in the cholesterol biosynthesis pathway, has also been characterized, along with its analogues, as a potent inhibitor of heme oxygenase (HO).[1][2] This dual activity presents a unique opportunity for researchers exploring therapies related to both metabolic and inflammatory pathways. This document summarizes key experimental data, details the methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Performance Comparison: Heme Oxygenase Inhibition

A series of this compound analogues were synthesized and evaluated for their inhibitory activity against the two major isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2.[1] The half-maximal inhibitory concentrations (IC50) were determined to assess the potency and selectivity of these compounds.

CompoundHO-1 IC50 (µM)HO-2 IC50 (µM)Selectivity (HO-2/HO-1)
This compound 5.524.54.5
Analogue 16284.7
Analogue 2>50>50-
Analogue 312453.8
Analogue 47355.0
Analogue 54153.8

Data sourced from Vlahakis et al., Bioorg Med Chem Lett, 2005. [1]

Target Pathways and Experimental Overviews

The following diagrams illustrate the biological context of this compound's activity and a generalized workflow for assessing its inhibitory potential.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51A1) Lanosterol->LanosterolDemethylase Cholesterol Cholesterol This compound This compound This compound->LanosterolDemethylase Inhibits LanosterolDemethylase->Cholesterol

Caption: Cholesterol Biosynthesis Pathway showing the inhibitory action of this compound on Lanosterol 14α-demethylase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Source Prepare Enzyme Source (e.g., Microsomes) Incubation Incubate Enzyme with Substrate and Inhibitor Enzyme_Source->Incubation Test_Compounds Prepare Test Compounds (this compound & Analogues) Test_Compounds->Incubation Reaction Measure Reaction Product Incubation->Reaction IC50 Calculate IC50 Values Reaction->IC50 Comparison Compare Potency and Selectivity IC50->Comparison

References

The Synergistic Power of Azalanstat: A New Frontier in Chemotherapy Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of emerging preclinical data reveals the potential of Azalanstat and similar heme oxygenase-1 (HO-1) inhibitors to significantly enhance the efficacy of traditional chemotherapeutic drugs. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the synergistic effects observed when combining HO-1 inhibitors with standard-of-care chemotherapy agents, supported by experimental data and protocols.

This compound, an imidazole-dioxolane derivative, functions as a potent inhibitor of both heme oxygenase-1 (HO-1) and lanosterol 14-α demethylase.[1][2] While initially investigated for its cholesterol-lowering properties, its role as an HO-1 inhibitor has opened a promising avenue in oncology.[2][3] Overexpression of HO-1 is a known mechanism of chemoresistance in various cancers, making its inhibition a key strategy to sensitize cancer cells to treatment.[4][5][6]

Synergistic Effects with 5-Fluorouracil (5-FU)

A pivotal study by Salerno et al. explored the potential of combining an HO-1 inhibitor with the widely used chemotherapeutic agent 5-fluorouracil (5-FU). To optimize delivery, a novel mutual prodrug was synthesized, chemically linking the 5-FU and an azole-based HO-1 inhibitor.[4] This hybrid compound demonstrated significant cytotoxic effects in prostate (DU145) and lung (A549) cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of 5-FU and a 5-FU/HO-1 Inhibitor Hybrid
CompoundDU145 (Prostate Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)BEAS-2B (Normal Lung) IC50 (µM)
5-Fluorouracil (5-FU)31.65 ± 0.920.98 ± 0.13> 50
5-FU/HO-1 Inhibitor Hybrid46.93 ± 2.341.45 ± 1.04> 50

Data extracted from Salerno et al.[4]

While the hybrid compound showed slightly higher IC50 values than 5-FU alone in these specific cancer cell lines, it's important to note that the study confirmed the principle of combining these two functionalities to achieve a potent anti-cancer effect.[4] The hybrid also showed a favorable safety profile, with significantly lower cytotoxicity in healthy human lung epithelial cells (BEAS-2B) compared to the cancer cell lines.[4]

Broadening the Scope: HO-1 Inhibitors in Combination Cancer Therapy

The synergistic potential of inhibiting HO-1 extends beyond 5-FU. Multiple studies have demonstrated that other HO-1 inhibitors, such as tin protoporphyrin (SnPP) and zinc protoporphyrin (ZnPP), can sensitize various cancer cell types to a range of chemotherapeutic agents.

Table 2: Synergistic Effects of HO-1 Inhibitors with Various Chemotherapeutic Drugs
HO-1 InhibitorChemotherapeutic DrugCancer TypeObserved Synergistic EffectsReference
UnspecifiedDocetaxelProstate CancerSignificantly enhanced anti-tumor efficacy in vivo, increased apoptosis, and favorable modulation of the tumor immune microenvironment.[7]
ZnPP, SnPPNab-Paclitaxel & GemcitabinePancreatic Ductal AdenocarcinomaEnhanced cytotoxicity, increased apoptosis, and sensitization of chemoresistant cells.[1]
UnspecifiedCisplatinLaryngeal Squamous Cell CancerEnhanced cisplatin-induced cell death and ROS generation.[4]
ZnPPCisplatinNasopharyngeal CarcinomaRestored therapeutic efficacy of cisplatin in drug-resistant cells by suppressing oxidative stress and ferroptosis.[5]
UnspecifiedDoxorubicinMelanomaSynergistic cytotoxic effect.[6]

Mechanism of Synergistic Action: A Multi-pronged Attack

The combination of this compound (or other HO-1 inhibitors) with chemotherapeutic drugs appears to create a powerful synergistic effect through several interconnected mechanisms. Chemotherapy induces cellular stress, often leading to the upregulation of HO-1 as a protective response in cancer cells. By inhibiting HO-1, this compound effectively dismantles this defense mechanism, rendering the cancer cells more vulnerable to the cytotoxic effects of the chemotherapeutic agent.

Synergy_Mechanism Mechanism of Synergistic Action: HO-1 Inhibition and Chemotherapy Chemo Chemotherapeutic Drug DNA_Damage DNA Damage & Cellular Stress Chemo->DNA_Damage induces Apoptosis Increased Apoptosis & Cell Death Chemo->Apoptosis This compound This compound (HO-1 Inhibitor) HO1 HO-1 Upregulation (Protective Response) This compound->HO1 inhibits This compound->Apoptosis CancerCell Cancer Cell DNA_Damage->HO1 triggers DNA_Damage->Apoptosis promotes Chemoresistance Chemoresistance HO1->Chemoresistance leads to

Caption: Synergistic anti-cancer effect of combining a chemotherapeutic drug with this compound.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these synergistic effects is crucial for reproducibility and further research.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compounds.

  • Cell Seeding: Cancer cells (e.g., DU145, A549) and normal cells (e.g., BEAS-2B) are seeded into 96-well plates at a density of 7.0 x 10³ cells/well in 100 µL of culture medium.[4]

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Treatment: The cells are then treated with the test compounds (e.g., 5-FU, HO-1 inhibitor, or the combination/hybrid) at various concentrations for 72 hours.[4]

  • MTT Addition: Following treatment, 0.5 mg/mL of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated.

MTT_Workflow Experimental Workflow: MTT Cell Viability Assay Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Add test compounds (e.g., this compound, Chemo) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

Caption: A stepwise workflow of the MTT assay for determining cell cytotoxicity.

Conclusion and Future Directions

The inhibition of HO-1 by compounds such as this compound presents a compelling strategy to overcome chemoresistance and enhance the therapeutic window of existing anticancer drugs. The data strongly suggest that this approach can lead to synergistic cytotoxicity against various cancer types. While the development of hybrid molecules is a promising avenue, further research into the co-administration of this compound with a broader range of chemotherapeutic agents is warranted. Clinical trials will be essential to validate these preclinical findings and to establish the safety and efficacy of this combination therapy in cancer patients. The ability to lower the required dosage of highly toxic chemotherapeutic drugs could significantly improve the quality of life for patients undergoing cancer treatment.

References

Safety Operating Guide

Safe Disposal of Azalanstat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides a comprehensive guide to the proper disposal procedures for Azalanstat, a lanosterol 14α-demethylase inhibitor. The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining laboratory safety. The procedures outlined are based on established safety protocols for hazardous chemical waste and specific information regarding this compound's known properties.

Hazard Profile and Safety Precautions

This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Standard personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat or impervious clothing, should be worn when handling this compound.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Chemical and Physical Properties

A summary of the relevant chemical and physical properties of this compound and its hydrochloride salt is presented below. This information is critical for understanding its stability, reactivity, and appropriate storage conditions.

PropertyThis compoundThis compound HClReference
Chemical Formula C₂₂H₂₄ClN₃O₂SC₂₂H₂₆Cl₃N₃O₂S[1][2]
Molar Mass 429.96 g·mol⁻¹502.879 g·mol⁻¹[1][2]
CAS Number 143393-27-5143484-82-6[1][2]
Appearance PowderPowder[3][4]
Storage (Powder) -20°C for 3 years-20°C for 2 years[3][4]
Storage (in Solvent) -80°C for 1 year-80°C in DMSO for 6 months[3][4]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agentsStrong acids/alkalis, strong oxidizing/reducing agents[1]

Experimental Protocol for this compound Disposal

The following step-by-step methodology outlines the procedure for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1.0 Waste Identification and Segregation

1.1. Designate this compound Waste: All materials contaminated with this compound, including unused or expired compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.

1.2. Segregate Waste Streams:

  • Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Collect this compound solutions in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible. Given its imidazole moiety, avoid mixing with strong acids.
  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.

2.0 Waste Collection and Labeling

2.1. Container Selection: Use only appropriate, chemically resistant containers for waste collection (e.g., high-density polyethylene - HDPE for liquids, or a securely sealed bag or container for solids). Ensure containers are in good condition with no leaks or cracks.

2.2. Labeling: Immediately label all waste containers with a "Hazardous Waste" label. The label must include:

  • The full chemical name: "this compound" or "this compound HCl".
  • The concentration and solvent if it is a liquid waste.
  • The hazard warnings: "Toxic," "Harmful if Swallowed," "Aquatic Hazard."
  • The date the waste was first added to the container.
  • The name of the principal investigator or lab contact.

3.0 Storage of Hazardous Waste

3.1. Designated Storage Area: Store all this compound hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general lab traffic.

3.2. Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

3.3. Container Closure: Keep waste containers securely closed at all times, except when adding waste.

4.0 Disposal Procedure

4.1. Do Not Dispose Down the Drain or in Regular Trash: Due to its high toxicity to aquatic life, this compound must not be disposed of down the sanitary sewer.[1] Similarly, solid waste contaminated with this compound should not be placed in the regular trash.

4.2. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. EHS is responsible for the final disposal of the chemical waste through a licensed hazardous waste vendor, which will be an approved waste disposal plant.[1]

4.3. Disposal of "Empty" Containers:

  • Containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
  • The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may also need to be collected, depending on institutional policy.
  • After thorough rinsing and air-drying in a ventilated area, deface or remove the original label and dispose of the container as directed by your EHS department.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

AzalanstatDisposalWorkflow start Start: this compound Waste Generated identify 1. Identify & Segregate Waste (Solid, Liquid, Sharps) start->identify container 2. Use Labeled, Compatible Hazardous Waste Containers identify->container storage 3. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage contact_ehs 4. Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs no_drain Prohibited Actions: - No Drain Disposal - No Trash Disposal storage->no_drain disposal 5. Professional Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->disposal end End: Safe Disposal disposal->end

References

Safeguarding Your Research: Comprehensive Guidance on Handling Azalanstat

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Azalanstat, a lanosterol 14-α demethylase inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. This guide offers procedural, step-by-step instructions to address key operational questions, from personal protective equipment (PPE) to disposal protocols.

Essential Safety and Handling Precautions

This compound HCl is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory. Avoid inhalation, and any contact with eyes and skin. The formation of dust and aerosols should be prevented. Operations should be conducted in areas with appropriate exhaust ventilation[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on Safety Data Sheet recommendations and general best practices for hazardous pharmaceutical compounds.

PPE CategoryItemSpecifications & Procedures
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times when handling this compound to protect against splashes.
Hand Protection Protective GlovesNitrile or neoprene gloves are recommended. Double gloving is best practice, with one pair tucked under the gown cuff and the second pair over the cuff. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured.
Body Protection Impervious Clothing/Protective GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed at the end of a procedure or immediately in the event of a spill.
Respiratory Protection Suitable RespiratorA NIOSH-certified N95 or N100 respirator is recommended, especially when there is a risk of generating airborne powder or aerosols. A full-facepiece respirator offers the highest level of protection.
Head & Foot Protection Head/Hair Covers & Shoe CoversDisposable head, hair, and shoe covers should be worn to prevent contamination of the laboratory environment.
Operational and Disposal Plans

Storage: this compound powder should be stored at -20°C, and solutions in solvent at -80°C. The container must be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

Handling:

  • Preparation: Prepare solutions in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Hygiene: Wash hands thoroughly with soap and water before and after handling the compound. Do not eat, drink, or smoke in areas where this compound is handled[1].

Spill Management:

  • Evacuate and secure the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • For solid spills, carefully scoop the material into a sealable container. Avoid creating dust.

  • Clean the spill area with a suitable decontamination solution.

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal: Dispose of this compound and any contaminated materials as hazardous waste, in accordance with all applicable local, state, and federal regulations. Avoid release to the environment[1].

Visualizing Laboratory Protocols

To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood/BSC) prep_ppe->prep_area prep_compound Weigh/Reconstitute this compound prep_area->prep_compound run_exp Conduct Experiment prep_compound->run_exp record_data Record Observations & Data run_exp->record_data decontaminate Decontaminate Work Surfaces record_data->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Workflow for Safe Handling of this compound.

Mechanism of Action: Cholesterol Biosynthesis Inhibition

This compound functions as a lanosterol 14-α demethylase inhibitor. This enzyme is a critical component of the cholesterol biosynthesis pathway. By inhibiting this step, this compound effectively reduces the endogenous production of cholesterol.

The following diagram illustrates the point of intervention of this compound in the cholesterol synthesis pathway.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cyp51a1 Lanosterol 14-α demethylase (CYP51A1) lanosterol->cyp51a1 cholesterol Cholesterol This compound This compound This compound->cyp51a1 Inhibition cyp51a1->cholesterol

This compound's Inhibition of Cholesterol Synthesis.

Key Experimental Protocols

The following are representative methodologies for key experiments to characterize the activity of this compound.

In Vitro Lanosterol 14-α Demethylase (CYP51A1) Activity Assay

This assay determines the direct inhibitory effect of this compound on its target enzyme.

Materials:

  • Recombinant human CYP51A1

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Quench solution (e.g., acetonitrile)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, CYP51A1, and NADPH-cytochrome P450 reductase.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding lanosterol.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding the quench solution.

  • Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • Quantify the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

In Vitro Cholesterol Synthesis Inhibition Assay in HepG2 Cells

This cell-based assay assesses the ability of this compound to inhibit cholesterol synthesis in a relevant cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • [1,2-¹⁴C]-Acetic acid (radiolabeled precursor)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Add [1,2-¹⁴C]-acetic acid to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized cholesterol.

  • Wash the cells with phosphate-buffered saline (PBS) and lyse them.

  • Extract the total lipids from the cell lysates.

  • Separate the different lipid classes (including cholesterol) using TLC.

  • Visualize the cholesterol spots (e.g., with iodine vapor) and scrape the corresponding silica gel into scintillation vials.

  • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

  • Determine the inhibition of cholesterol synthesis relative to the vehicle-treated control and calculate the IC50 value.

In Vivo Cholesterol-Lowering Efficacy Study in a Hamster Model

This animal study evaluates the in vivo efficacy of this compound in reducing plasma cholesterol levels.

Materials:

  • Male Golden Syrian hamsters

  • Standard chow diet or a high-cholesterol diet to induce hypercholesterolemia

  • This compound formulation for oral administration (e.g., in a suitable vehicle like corn oil or carboxymethyl cellulose)

  • Blood collection supplies

  • Clinical chemistry analyzer for measuring plasma lipid profiles

Procedure:

  • Acclimatize the hamsters to the housing conditions for at least one week.

  • Randomize the animals into different treatment groups (e.g., vehicle control, different doses of this compound).

  • Administer this compound or the vehicle orally once daily for a specified duration (e.g., 2-4 weeks).

  • Monitor body weight and food consumption throughout the study.

  • At the end of the treatment period, collect blood samples (e.g., via cardiac puncture under anesthesia) for plasma lipid analysis.

  • Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using a clinical chemistry analyzer.

  • Compare the lipid profiles of the this compound-treated groups with the vehicle control group to determine the cholesterol-lowering efficacy.

  • At the end of the study, humanely euthanize the animals and collect tissues (e.g., liver) for further analysis if required.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azalanstat
Reactant of Route 2
Reactant of Route 2
Azalanstat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.